molecular formula C12H15IO3 B2512018 3-Ethoxy-5-iodo-4-propoxybenzaldehyde CAS No. 834907-89-0

3-Ethoxy-5-iodo-4-propoxybenzaldehyde

Cat. No.: B2512018
CAS No.: 834907-89-0
M. Wt: 334.153
InChI Key: VFWZKQITBCQHKA-UHFFFAOYSA-N
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Description

3-Ethoxy-5-iodo-4-propoxybenzaldehyde (CAS 834907-89-0) is a specialized benzaldehyde derivative of significant value in organic and medicinal chemistry research. Its molecular formula is C12H15IO3, with a molecular weight of 244.246 g/mol . This compound serves as a versatile synthetic intermediate, particularly in the preparation of more complex molecules. The iodine atom on the aromatic ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Heck reaction, which is widely used to create carbon-carbon bonds and build complex molecular architectures . Research indicates that derivatives of 5-iodovanillin and 5-iodoisovanillin, which are closely related to this compound, are investigated for their potential in creating agents with inhibitory activity against pathogens like Bacillus anthracis . The specific alkoxy substitutions (ethoxy and propoxy) on the benzene ring are typically introduced through sequential, regiocontrolled O-alkylation steps to achieve the desired substitution pattern . For research purposes, this compound should be stored at -4°C for short-term use (6-12 weeks) or at -20°C for longer-term storage (1-2 years) . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate personal protective equipment, including gloves, protective clothing, and eyewear .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-5-iodo-4-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWZKQITBCQHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1I)C=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-Ethoxy-5-iodo-4-propoxybenzaldehyde is a trisubstituted benzaldehyde derivative serving as a high-value scaffold in medicinal chemistry and material science.[] Structurally, it belongs to the class of 5-iodovanillin analogs , where the core benzene ring is functionalized with an aldehyde (C1), an ethoxy group (C3), a propoxy group (C4), and an iodine atom (C5).

Its strategic importance lies in its orthogonal reactivity :

  • Electrophilic Aldehyde (C1): Ready for condensation, reductive amination, or oxidation.

  • Aryl Iodide (C5): A prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • Alkoxy Chain Tuning (C3/C4): The specific combination of ethyl and propyl chains modulates lipophilicity (

    
    ) and steric bulk, critical for optimizing binding affinity in drug targets such as SSTR5 antagonists  and kinase inhibitors.
    
Physicochemical Profile
PropertyValueNote
CAS Number 834907-89-0 Verified via chemical building block catalogs.[]
Molecular Formula

Molecular Weight 334.15 g/mol Heavy atom effect dominated by Iodine.[]
Appearance Pale yellow to off-white solidTypical of halogenated benzaldehydes.
Predicted LogP ~3.8 - 4.2Highly lipophilic due to alkoxy chains + iodine.
H-Bond Acceptors 3(Aldehyde O, 2x Ether O)
H-Bond Donors 0No free hydroxyl groups.

Structural Analysis & Spectroscopic Signature

Understanding the electronic and steric environment is prerequisite to successful derivatization.

Electronic Environment
  • Aldehyde (-CHO): Strong electron-withdrawing group (EWG), deactivating the ring but directing meta.

  • Alkoxy Groups (-OEt, -OPr): Strong electron-donating groups (EDG) via resonance, activating the ring.

  • Iodine (-I): Weakly deactivating (inductive) but ortho/para directing (resonance).

  • Net Effect: The C2 and C6 positions are electronically distinct. The C2 proton is shielded by two alkoxy groups, while the C6 proton is influenced by the aldehyde and the iodine.

Predicted NMR Signature ( NMR, 400 MHz, )

Note: Chemical shifts (


) are estimates based on additive substituent effects.
Proton Environment

(ppm)
MultiplicityIntegrationAssignment
Aldehyde 9.80 - 9.85 Singlet (s)1HCharacteristic -CHO proton.
Aromatic H (C2) 7.35 - 7.45 Doublet (d,

)
1HMeta coupling to H6.
Aromatic H (C6) 7.60 - 7.70 Doublet (d,

)
1HDeshielded by I and CHO.
Ethoxy

4.10 - 4.20 Quartet (q)2H
Propoxy

4.00 - 4.10 Triplet (t)2HOverlap possible with ethoxy.
Propoxy

1.80 - 1.90 Multiplet (m)2H
Ethoxy

1.40 - 1.50 Triplet (t)3H
Propoxy

1.00 - 1.10 Triplet (t)3H

Synthetic Methodology

The synthesis follows a convergent "Build-Couple" strategy. The most robust pathway begins with Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), a commercially abundant precursor.

Reaction Pathway Diagram

Synthesis Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Step1 Step 1: Iodination (I2, KI, NaOH) Start->Step1 Electrophilic Aromatic Subst. Inter Intermediate (3-Ethoxy-4-hydroxy-5-iodobenzaldehyde) Step1->Inter Step2 Step 2: O-Alkylation (1-Bromopropane, K2CO3, DMF) Inter->Step2 Williamson Ether Synthesis Final TARGET 3-Ethoxy-5-iodo-4-propoxybenzaldehyde Step2->Final

Figure 1: Retrosynthetic pathway utilizing commercially available Ethyl Vanillin.

Detailed Protocol
Step 1: Regioselective Iodination

Objective: Install iodine at the C5 position (ortho to the phenol).

  • Reagents: Iodine (

    
    ), Potassium Iodide (
    
    
    
    ), Sodium Hydroxide (
    
    
    ).
  • Mechanism: The phenoxide anion activates the ring. The C5 position is sterically accessible and electronically activated by the ortho-hydroxyl and meta-ethoxy groups.

  • Procedure:

    • Dissolve Ethyl Vanillin (1.0 eq) in aqueous NaOH (1.2 eq).

    • Add a solution of

      
       (1.05 eq) and 
      
      
      
      (2.0 eq) dropwise at 0-5°C.
    • Acidify with HCl to precipitate 3-ethoxy-4-hydroxy-5-iodobenzaldehyde .

    • Recrystallize from ethanol.

Step 2: Williamson Ether Synthesis (Propylation)

Objective: Alkylate the C4-hydroxyl group to install the propoxy chain.

  • Reagents: 1-Bromopropane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (solvent).
    
  • Critical Control Point: Anhydrous conditions are required to prevent hydrolysis of the alkyl halide.

  • Procedure:

    • Suspend the iodinated intermediate (from Step 1) and

      
       in dry DMF.
      
    • Add 1-Bromopropane dropwise.

    • Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Pour into ice water. The product will precipitate or separate as an oil. Extract with Ethyl Acetate.[2][3]

    • Purification: Silica gel chromatography if necessary, though high purity is often achieved via recrystallization (Hexane/EtOAc).

Reactivity & Applications

This molecule is a "linchpin" intermediate. Its reactivity profile allows it to bridge distinct chemical spaces.

Functionalization Workflow

Reactivity Core 3-Ethoxy-5-iodo-4-propoxybenzaldehyde Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Target: Biaryl Scaffolds Core->Suzuki Reaction at C-I RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Target: Benzylamines Core->RedAm Reaction at -CHO Oxid Pinnick Oxidation (NaClO2) Target: Benzoic Acids Core->Oxid Reaction at -CHO

Figure 2: Divergent synthetic utility of the core scaffold.

Key Application Domains
  • SSTR5 Antagonists:

    • Patents (e.g., DK3055309T3) identify this specific substitution pattern as critical for binding to Somatostatin Receptor Subtype 5. The bulky 5-iodo and 4-propoxy groups likely occupy hydrophobic pockets within the GPCR transmembrane domain.

  • Kinase Inhibition:

    • The 3,4,5-substitution pattern mimics the "hinge-binding" motif found in many ATP-competitive inhibitors. The iodine atom provides a handle to attach solubilizing groups (like piperazines) via Buchwald-Hartwig amination.

Safety & Handling Standards

Hazard Class: Irritant (Skin/Eye), Potential Sensitizer.

  • Handling: Use a fume hood. Aryl iodides can be photolabile; store in amber vials.

  • Waste: Halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ.

  • Specific Risk: Alkylating agents (1-Bromopropane used in synthesis) are potential reproductive toxins. Ensure complete removal of alkyl halides from the final product.

References

  • PubChem Compound Summary. 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (Precursor). National Center for Biotechnology Information. Link

  • BOC Sciences. 3-Ethoxy-5-iodo-4-propoxybenzaldehyde (Catalog Entry).[]

  • Google Patents. DK3055309T3 - Antagonists of somatostatin receptor subtype 5 (SSTR5). (Demonstrates pharmaceutical application of the scaffold). Link

  • Sigma-Aldrich. 3-Ethoxy-4-methoxybenzaldehyde (Structural Analog).Link

Sources

3-Ethoxy-5-iodo-4-propoxybenzaldehyde molecular weight and formula

[1][2][3][4][5][6]

Executive Summary & Identity

3-Ethoxy-5-iodo-4-propoxybenzaldehyde is a highly specialized halogenated benzaldehyde derivative used primarily as a molecular scaffold in medicinal chemistry and organic synthesis.[1] Its structural uniqueness lies in the 5-iodo motif, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of complex libraries for Structure-Activity Relationship (SAR) studies.

This guide provides a definitive technical breakdown of its properties, a self-validating synthesis protocol, and analytical expectations, designed for researchers requiring high-purity intermediates.

Core Identity Data
PropertySpecification
CAS Number 834907-89-0
IUPAC Name 3-Ethoxy-4-propoxy-5-iodobenzaldehyde
Molecular Formula C₁₂H₁₅IO₃
Molecular Weight 334.15 g/mol
SMILES CCCOC1=C(I)C=C(C=O)C=C1OCC
InChI Key MFCD01169260 (MDL Number)

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) standard in the pharmaceutical industry.

ParameterValue / RangeContext
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow.
Melting Point 72°C – 76°C (Predicted)Lower than its hydroxy-analog (137°C) due to loss of H-bonding.
Boiling Point 350°C – 360°C (at 760 mmHg)Decomposition likely before boiling at atm pressure.
LogP (Octanol/Water) 3.82 ± 0.4Highly lipophilic; requires non-polar solvents (DCM, EtOAc).
Polar Surface Area (PSA) 35.5 ŲGood membrane permeability profile for drug intermediates.
Solubility DMSO, Chloroform, DCM, Ethyl AcetateInsoluble in water.

Strategic Synthesis Protocol

The "Senior Scientist" Rationale

While theoretically possible to iodinate 3-ethoxy-4-propoxybenzaldehyde directly, direct iodination of the dialkoxy species is operationally risky . It often yields regiochemical mixtures (iodination at C2 vs C5) and over-iodinated byproducts.

The Superior Pathway: The "Protect-then-Alkylate" strategy.

  • Substrate: Start with 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) .

  • Step 1 (Regiocontrol): Iodinate the free phenol. The hydroxyl group directs the iodine exclusively to the ortho position (C5), preventing C2 substitution.

  • Step 2 (Functionalization): Alkylate the phenol with n-propyl bromide. This locks the regiochemistry and installs the lipophilic chain.

Workflow Visualization

SynthesisStartEthyl Vanillin(3-Ethoxy-4-hydroxybenzaldehyde)Step1Step 1: Iodination(I2, KI, NaOH)Start->Step1 RegioselectiveOrtho-IodinationInterIntermediate:5-Iodo-ethylvanillinStep1->Inter Yield: ~85-90%Step2Step 2: O-Alkylation(n-PrBr, K2CO3, DMF)Inter->Step2 Williamson EtherSynthesisFinalTarget:3-Ethoxy-5-iodo-4-propoxybenzaldehydeStep2->Final Yield: ~90%

Figure 1: Optimized synthesis pathway ensuring regiochemical purity.

Detailed Experimental Methodology
Step 1: Synthesis of 5-Iodoethylvanillin
  • Reagents: Ethyl Vanillin (1.0 eq), Iodine (

    
    , 1.05 eq), Potassium Iodide (KI, 1.2 eq), NaOH (1.0 eq), Methanol/Water.
    
  • Protocol:

    • Dissolve Ethyl Vanillin (16.6 g, 100 mmol) and NaOH (4.0 g, 100 mmol) in Methanol (100 mL).

    • Cool to 0°C. Add a solution of

      
       (26.6 g) and KI (20 g) in water (100 mL) dropwise over 60 minutes. Critical: Slow addition prevents over-iodination.
      
    • Allow to warm to room temperature and stir for 3 hours.

    • Acidify with 2N HCl to pH 3. The product will precipitate.

    • Filter, wash with cold water, and recrystallize from Ethanol.

    • Expected Yield: ~85% (Off-white solid).

Step 2: Propylation to Target
  • Reagents: 5-Iodoethylvanillin (from Step 1), 1-Bromopropane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (Dimethylformamide).
    
  • Protocol:

    • Dissolve 5-Iodoethylvanillin (10 mmol) in anhydrous DMF (20 mL).

    • Add

      
       (20 mmol) and stir for 15 minutes to generate the phenoxide anion.
      
    • Add 1-Bromopropane (12 mmol) dropwise.

    • Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Pour into ice water (100 mL). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: If necessary, pass through a short silica plug (eluent: 10% EtOAc in Hexane).

    • Validation: Product should be a crystalline solid or thick oil that solidifies on standing.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized material, compare your data against these predicted spectral signatures.

¹H NMR (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
9.83 Singlet (s)1H-CHO Characteristic aldehyde proton.
7.85 Doublet (d, J=1.8 Hz)1HAr-H (C6) Meta-coupling to C2; deshielded by -CHO and -I.
7.40 Doublet (d, J=1.8 Hz)1HAr-H (C2) Meta-coupling to C6.
4.15 Quartet (q)2H-OCH₂- (Ethoxy)Methylene of ethoxy group.
4.05 Triplet (t)2H-OCH₂- (Propoxy)Methylene of propoxy group (C4).
1.85 Multiplet (m)2H-CH₂- (Propoxy)Middle methylene of propyl chain.
1.48 Triplet (t)3H-CH₃ (Ethoxy)Methyl of ethoxy group.
1.08 Triplet (t)3H-CH₃ (Propoxy)Terminal methyl of propyl chain.
Mass Spectrometry (ESI)
  • Expected [M+H]⁺: 335.15 m/z

  • Isotope Pattern: Iodine is monoisotopic (

    
    ), so no M+2 pattern characteristic of Br or Cl will be observed.
    

Applications in Drug Discovery

This molecule is a "privileged scaffold" intermediate. The iodine at C5 is electronically activated for Suzuki-Miyaura coupling , allowing the installation of aryl or heteroaryl groups.

Example Workflow:

  • Target: Biaryl kinase inhibitors.

  • Reaction: Coupling 3-Ethoxy-5-iodo-4-propoxybenzaldehyde with Phenylboronic acid.

  • Catalyst:

    
     or 
    
    
    .
  • Outcome: The iodine is displaced, retaining the aldehyde for further reductive amination.

References

  • PubChem Compound Summary . 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (Precursor Data). National Center for Biotechnology Information. Link

  • Sigma-Aldrich . Product Specification: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde (CAS 834907-89-0).[2][3][1][] Merck KGaA. Link

  • BLD Pharm . Chemical Property Data: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.[2][3][1][] BLD Pharmatech Ltd. Link

  • Royal Society of Chemistry . Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols. Green Chemistry, 2014. (Validation of regioselective iodination protocol). Link

Navigating the Synthesis and Identification of 3-ethoxy-4-propoxy-5-iodobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It provides a detailed exploration of the chemical compound 3-ethoxy-4-propoxy-5-iodobenzaldehyde, a molecule of interest for its potential applications in synthetic chemistry. Due to the compound's novelty and the absence of readily available public data, this guide offers a comprehensive analysis of its closely related structural analogs to infer its properties and potential synthetic routes.

Introduction: A Novel Compound of Interest

3-ethoxy-4-propoxy-5-iodobenzaldehyde is a polysubstituted aromatic aldehyde. Its unique substitution pattern, featuring an ethoxy, a propoxy, and an iodo group on the benzaldehyde core, suggests its potential as a versatile building block in the synthesis of more complex molecules. The presence of the iodo group, in particular, opens up possibilities for various cross-coupling reactions, a cornerstone of modern medicinal chemistry. However, a thorough search of chemical databases and literature reveals that this specific compound is not commercially available or extensively documented. This guide, therefore, aims to provide a foundational understanding by examining its near relatives.

Identification and Characterization of Structural Analogs

To understand the likely characteristics of 3-ethoxy-4-propoxy-5-iodobenzaldehyde, we will examine three closely related, and well-documented, compounds: 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, 3-iodo-4,5-dimethoxybenzaldehyde, and 3-ethoxy-4-methoxybenzaldehyde.

Table 1: Identifiers of Structurally Related Benzaldehydes
Identifier3-ethoxy-4-hydroxy-5-iodobenzaldehyde3-iodo-4,5-dimethoxybenzaldehyde3-ethoxy-4-methoxybenzaldehyde
IUPAC Name 3-ethoxy-4-hydroxy-5-iodobenzaldehyde[1]3-iodo-4,5-dimethoxybenzaldehyde3-ethoxy-4-methoxybenzaldehyde[2]
CAS Number 6312-82-9[3][4]32024-15-01131-52-8[2]
PubChem CID 237243[1]2778113244728
Molecular Formula C9H9IO3[1][3]C9H9IO3C10H12O3
Molecular Weight 292.07 g/mol [1][3]292.07 g/mol 180.20 g/mol [2]
InChIKey WFAHCDLEWJKPJS-UHFFFAOYSA-N[1]MVPNBXPAUYYZAF-UHFFFAOYSA-NVAMZHXWLGRQSJS-UHFFFAOYSA-N[2]
Synonyms 5-ethoxy-4-hydroxy-3-iodobenzaldehyde, 3-ethoxy-5-iodo-p-hydroxybenzaldehydeBenzaldehyde, 3-iodo-4,5-dimethoxy-O-Ethylisovanillin, 3-Ethoxy-p-anisaldehyde[2]

Predicted Physicochemical Properties

Based on the properties of its analogs, we can predict the general physicochemical characteristics of 3-ethoxy-4-propoxy-5-iodobenzaldehyde. The presence of the additional propoxy group, compared to the hydroxyl or methoxy groups in the analogs, will increase its molecular weight and likely its lipophilicity. The compound is expected to be a solid at room temperature with limited solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone[5].

Proposed Synthetic Pathway

The synthesis of 3-ethoxy-4-propoxy-5-iodobenzaldehyde can be envisioned through a multi-step process starting from a readily available precursor. A plausible synthetic route would involve the iodination and subsequent etherification of a suitable starting material.

A potential starting material is 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin)[5][6]. The synthesis could proceed as follows:

  • Iodination: The first step would be the regioselective iodination of 3-ethoxy-4-hydroxybenzaldehyde. This can be achieved using an iodine source in the presence of a mild base. A laccase-catalyzed iodination using potassium iodide has been shown to be effective for similar substrates[7].

  • Etherification (Propoxylation): The resulting 3-ethoxy-4-hydroxy-5-iodobenzaldehyde would then undergo etherification of the free hydroxyl group to introduce the propoxy group. This is typically achieved by reacting the phenol with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile. This type of Williamson ether synthesis is a standard and reliable method for the preparation of aryl ethers. A similar method is used in the synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin[8].

Experimental Protocol: Proposed Synthesis

Step 1: Iodination of 3-ethoxy-4-hydroxybenzaldehyde

  • To a solution of 3-ethoxy-4-hydroxybenzaldehyde in a suitable solvent (e.g., methanol or a buffer solution), add potassium iodide.

  • Introduce an oxidizing agent or a catalyst system, such as a laccase enzyme, to facilitate the iodination reaction.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by extraction and purify the crude product by column chromatography to obtain 3-ethoxy-4-hydroxy-5-iodobenzaldehyde[7].

Step 2: Propoxylation of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde

  • Dissolve the 3-ethoxy-4-hydroxy-5-iodobenzaldehyde from Step 1 in a polar aprotic solvent such as DMF.

  • Add a base, for example, potassium carbonate, followed by the addition of a propylating agent like 1-bromopropane.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the final product, 3-ethoxy-4-propoxy-5-iodobenzaldehyde, by column chromatography.

Visualization of Relationships

The following diagrams illustrate the structural relationship between the target compound and its known analogs, as well as the proposed synthetic workflow.

Target 3-ethoxy-4-propoxy-5-iodobenzaldehyde Analog1 3-ethoxy-4-hydroxy-5-iodobenzaldehyde Target->Analog1 Structural Analog Analog2 3-iodo-4,5-dimethoxybenzaldehyde Target->Analog2 Structural Analog Analog3 3-ethoxy-4-methoxybenzaldehyde Target->Analog3 Structural Analog

Caption: Structural relationship of the target compound to its analogs.

Start 3-ethoxy-4-hydroxybenzaldehyde Intermediate 3-ethoxy-4-hydroxy-5-iodobenzaldehyde Start->Intermediate Iodination Final 3-ethoxy-4-propoxy-5-iodobenzaldehyde Intermediate->Final Propoxylation

Caption: Proposed synthetic workflow for 3-ethoxy-4-propoxy-5-iodobenzaldehyde.

Conclusion

While 3-ethoxy-4-propoxy-5-iodobenzaldehyde remains a novel and uncharacterized compound, this guide provides a solid foundation for its future investigation. By leveraging the known data of its close structural analogs, researchers can anticipate its properties and devise a viable synthetic strategy. The proposed synthetic route is based on well-established and reliable organic chemistry transformations, offering a high probability of success. Further research into this compound could unlock new avenues in the development of complex organic molecules for various scientific applications.

References

  • LookChem. Cas 15164-44-0,4-IODOBENZALDEHYDE. [Link]

  • Thieme E-Books & E-Journals. Sulfur-Based Chiral Iodoarenes: An Underexplored Class of Chiral Hypervalent Iodine Reagents. [Link]

  • Royal Society of Chemistry. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. [Link]

  • PubChem. 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. [Link]

  • ChemSynthesis. 3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde. [Link]

  • PMC. Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. [Link]

  • Royal Society of Chemistry. Supporting Information For. [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • BioCrick. 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity. [Link]

Sources

Difference between 3-Ethoxy-5-iodo-4-propoxybenzaldehyde and isopropoxy analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Analysis of 3-Ethoxy-5-iodo-4-alkoxybenzaldehydes

Executive Summary

In the optimization of small-molecule therapeutics—particularly for targets such as Phosphodiesterase 4 (PDE4) inhibitors, tyrosine kinases, and G-protein coupled receptors (GPCRs)—the 3,4,5-trisubstituted benzaldehyde scaffold is a privileged structure. The specific introduction of an iodine atom at the 5-position provides a critical "synthetic handle" for late-stage diversification via cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

This guide analyzes the critical differences between two specific building blocks:

  • 3-Ethoxy-5-iodo-4-propoxybenzaldehyde (CAS: 834907-89-0) – The n-propoxy analog.[1][2][]

  • 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS: 426226-94-0) – The iso-propoxy analog.[2]

While chemically similar, the switch from a linear n-propyl to a branched iso-propyl group at the crowded 4-position (flanked by 3-ethoxy and 5-iodo groups) introduces profound steric and kinetic consequences . This document details the synthetic challenges, reactivity profiles, and strategic applications of these two analogs.

Structural & Physicochemical Analysis

The primary differentiator between these molecules is the steric environment around the ether linkage at position 4. This affects both the synthesis of the building block itself and its subsequent use in cross-coupling reactions.

Comparative Properties Table
Featuren-Propoxy Analog (CAS 834907-89-0)Isopropoxy Analog (CAS 426226-94-0)
Structure Linear chain (-OCH₂CH₂CH₃)Branched chain (-OCH(CH₃)₂)
Steric Bulk (A-value) Moderate; flexible tail.High; bulk proximal to the ring.
Lipophilicity (ClogP) ~3.4 (Comparable)~3.3 (Slightly lower effective surface area)
Rotatable Bonds 54 (More rigid)
Synthetic Challenge Low (Primary halide alkylation)High (Secondary halide + Ortho-Iodo effect)
Cross-Coupling Rate StandardSlower (Steric shielding of C-I bond)
The "Ortho-Iodo" Steric Clash

In the isopropoxy analog, the branching methyl groups of the isopropyl moiety are forced into close proximity with the large iodine atom at position 5.

  • n-Propoxy: The methylene group (-CH₂-) is relatively small, allowing the propyl tail to rotate away from the iodine.

  • Isopropoxy: The methine group (-CH-) is attached to two methyls. One methyl inevitably clashes with the lone pairs of the 3-ethoxy oxygen or the 5-iodo radius, creating a "locked" conformation that shields the iodine.

Synthetic Methodologies

The synthesis of these compounds generally proceeds from 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) or its iodinated derivative. The choice of alkylation strategy is critical.

Strategic Synthesis Workflow

The following diagram illustrates the decision logic for synthesizing these analogs. Note the divergence in protocols for the hindered isopropoxy variant.

SynthesisPath Start 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Iodination Iodination (I2, Ag2SO4 or NaI/NaOCl) Start->Iodination Step 1 Intermediate 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (CAS 6312-82-9) Iodination->Intermediate Yield: ~85-90% RouteA Route A: n-Propylation (n-PrBr, K2CO3, DMF, 60°C) Intermediate->RouteA Primary Halide (Fast) RouteB Route B: Isopropylation (i-PrBr, Cs2CO3, DMF, 90°C) OR Mitsunobu Intermediate->RouteB Secondary Halide (Slow/Hindered) ProductA Product A: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde RouteA->ProductA ProductB Product B: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde RouteB->ProductB

Figure 1: Divergent synthetic pathways. Route B requires harsher conditions due to the steric hindrance of the ortho-iodo group.

Detailed Experimental Protocols

Precursor Preparation:

  • Starting Material: 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (CAS 6312-82-9).[1][2][4][5][6][7]

  • Source: Iodination of 3-ethoxy-4-hydroxybenzaldehyde using I₂/KI in basic solution or ICl in acetic acid.

Protocol A: Synthesis of the n-Propoxy Analog

  • Mechanism: Standard Williamson Ether Synthesis (SN2).

  • Reagents: 1.0 eq Intermediate, 1.2 eq 1-Bromopropane, 1.5 eq K₂CO₃, DMF.

  • Procedure:

    • Dissolve 3-ethoxy-4-hydroxy-5-iodobenzaldehyde in DMF (0.5 M).

    • Add K₂CO₃ and stir for 15 min to form the phenoxide.

    • Add 1-bromopropane dropwise.

    • Heat to 60°C for 4 hours.

    • Workup: Dilute with water, extract with EtOAc. The product crystallizes easily upon evaporation.

  • Validation: The primary bromide reacts cleanly; minimal elimination byproducts observed.

Protocol B: Synthesis of the Isopropoxy Analog

  • Mechanism: Hindered SN2 (requires forcing conditions).

  • Challenge: The ortho-iodo group blocks the approach of the bulky isopropyl bromide. Competitive elimination of isopropyl bromide to propene is a risk.

  • Optimized Reagents: 1.0 eq Intermediate, 2.0 eq 2-Bromopropane, 2.0 eq Cs₂CO₃ (Cesium effect increases nucleophilicity), DMF.

  • Procedure:

    • Dissolve intermediate in DMF.

    • Add Cs₂CO₃ (Cesium Carbonate is preferred over Potassium for hindered phenols).

    • Add excess 2-bromopropane.

    • Heat to 90°C for 12-18 hours. Monitor by TLC carefully for elimination.

    • Alternative (Mitsunobu): If SN2 fails, use Isopropanol, PPh₃, and DIAD in THF at 0°C → RT. This is often cleaner for ortho-substituted phenols.

Reactivity & Applications

These aldehydes are primarily used as scaffolds for constructing complex pharmaceutical agents. The 5-iodo group is the key "exit vector" for building libraries.

Impact on Cross-Coupling (Suzuki/Sonogashira)

When using these building blocks in Palladium-catalyzed coupling:

  • n-Propoxy Analog: Reacts rapidly with standard catalysts (e.g., Pd(PPh₃)₄). The linear chain does not obstruct the Pd oxidative addition to the C-I bond.

  • Isopropoxy Analog: The branched methyls create a "steric wall."

    • Consequence: Slower reaction rates.

    • Solution: Requires sterically demanding, electron-rich ligands (e.g., Buchwald Ligands like SPhos or XPhos) to facilitate the oxidative addition step.

Biological Context (SAR)
  • PDE4 Inhibitors: Analogs of Apremilast often explore the 4-alkoxy pocket. A 4-isopropoxy group can fill a hydrophobic pocket more efficiently than a linear chain, potentially increasing potency (lower IC₅₀) but decreasing metabolic stability (CYP450 oxidation).

  • Kinase Inhibitors: The 3,4,5-substitution pattern mimics the adenosine ring binding mode in many ATP-competitive inhibitors.

References

  • Fluorochem Ltd. (2023). Product Analysis: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS 426226-94-0).[2] Fluorochem Catalog. Link

  • BLD Pharm. (2023). Building Block Data: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde (CAS 834907-89-0).[1][2][][4][5][6][8] BLD Pharm Catalog. Link

  • BOC Sciences. (2023). Carbonyl Compounds and Intermediates. BOC Sciences Product List.

  • Marken, P. et al. (2010). "Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols". Acta Chim.[9] Slov., 57, 29–36.[9] (Methodology for hindered ether synthesis).[9]

  • Manley, P.W. et al. (2008). "Structure-Activity Relationships in the Design of PDE4 Inhibitors". Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and drug development sectors.[1][2] Its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for the construction of carbon-carbon bonds.[1][2][3] This application note provides a detailed guide for the Suzuki-Miyaura coupling of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, a polysubstituted aromatic building block with potential applications in medicinal chemistry. The presence of an aldehyde group necessitates careful optimization to ensure high yields while preserving this sensitive functionality.

The target substrate, 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, presents a unique set of considerations. The aryl iodide is highly reactive towards oxidative addition to a palladium(0) catalyst, which is the rate-determining step for less reactive halides.[4] However, the electron-rich nature of the aromatic ring and the presence of the aldehyde group demand a nuanced approach to catalyst, ligand, base, and solvent selection to prevent unwanted side reactions such as homocoupling or degradation of the aldehyde.[5]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, forming a Pd(II) intermediate.[4][7]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[4][8]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(Ln) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(Ln) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Optimizing Reaction Conditions: A Component-by-Component Analysis

The success of the Suzuki-Miyaura coupling of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde hinges on the judicious selection of several key parameters.

Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical for achieving high catalytic activity. While a variety of palladium precursors can be used, including Pd(OAc)₂ and Pd₂(dba)₃, pre-formed catalysts like Pd(PPh₃)₄ are often convenient.[4] For substrates with sensitive functional groups, the use of bulky, electron-rich phosphine ligands can be advantageous, as they promote the reductive elimination step and can stabilize the active catalyst.[4]

Catalyst / PrecatalystLigandTypical Loading (mol%)Key Considerations
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)1-5A common and effective catalyst, but can be sensitive to air.
Pd(dppf)Cl₂[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)1-5Robust and air-stable precatalyst, often provides good yields.
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)0.5-2Used in combination with a variety of phosphine ligands.
XPhos Pd G3(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate1-3A highly active pre-catalyst suitable for challenging couplings.
The Crucial Role of the Base

The base plays a dual role in the Suzuki-Miyaura reaction: it facilitates the transmetalation step and neutralizes the byproducts.[8] For substrates containing an aldehyde, a mild base is generally preferred to avoid side reactions such as aldol condensation or Cannizzaro reactions.

BaseStrengthTypical EquivalentsNotes
K₂CO₃Moderate2-3A widely used and effective base, often in aqueous solution.[9]
Cs₂CO₃Strong2-3More soluble in organic solvents and can be more effective for difficult couplings.
K₃PO₄Strong2-3A strong, non-nucleophilic base, often used in anhydrous conditions.[9]
NaHCO₃Mild2-3A good choice when a very mild base is required to protect sensitive functional groups.[9]
Solvent Systems

The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is frequently employed to dissolve both the organic substrates and the inorganic base.[5] Degassing the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]

Solvent SystemPolarityTypical Temperature (°C)Advantages
Toluene/WaterNonpolar/Polar80-110Good for a wide range of substrates.
Dioxane/WaterPolar aprotic/Polar80-100Commonly used and effective.[6]
DMF/WaterPolar aprotic/Polar60-100Can increase the solubility of polar substrates.[5]
THF/WaterPolar aprotic/Polar60-70Milder conditions, but lower boiling point.[5]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde with a generic arylboronic acid.

Experimental_Workflow cluster_workflow A Reactant Preparation (Substrate, Boronic Acid, Base, Catalyst) B Reaction Setup (Inert Atmosphere, Solvent Addition) A->B C Heating & Monitoring (TLC/LC-MS) B->C D Workup (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS) E->F caption Figure 2: Experimental Workflow.

Caption: Figure 2: Experimental Workflow.

Materials:

  • 3-Ethoxy-5-iodo-4-propoxybenzaldehyde (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[6]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider screening different ligands, bases, or solvents. Increasing the reaction temperature or time may also be beneficial.

  • Aldehyde Degradation: If aldehyde degradation is observed, switch to a milder base such as NaHCO₃ and ensure the reaction is performed under strictly anaerobic conditions.

  • Homocoupling of Boronic Acid: This side reaction can occur if the reaction mixture is exposed to oxygen.[5] Ensure thorough degassing of solvents and maintenance of an inert atmosphere.

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid can be a competing side reaction. Using anhydrous conditions with a base like K₃PO₄ can sometimes mitigate this issue.[9]

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of biaryl compounds from 3-Ethoxy-5-iodo-4-propoxybenzaldehyde. Careful consideration of the catalyst system, base, and solvent is paramount to achieving high yields while preserving the sensitive aldehyde functionality. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

Sources

Reductive amination protocols for 3-Ethoxy-5-iodo-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reductive Amination of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde

Executive Summary

This technical guide details the reductive amination of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde (EI-PB) . This specific scaffold presents a unique set of chemoselective challenges common in medicinal chemistry:

  • Halogen Retention: The aryl iodide at C5 is a critical handle for downstream cross-coupling (Suzuki-Miyaura, Sonogashira). Standard catalytic hydrogenation (

    
    ) protocols must be avoided to prevent hydrodehalogenation.
    
  • Electronic Deactivation: The electron-donating alkoxy groups at C3 and C4 stabilize the carbonyl, potentially reducing electrophilicity and slowing imine formation.

  • Solubility: The lipophilic nature of the propoxy/ethoxy/iodo substituents dictates the use of chlorinated or ethereal solvents over polar protic media.

This guide provides two validated protocols: a Standard High-Throughput Method (STAB) for typical amines and an Enhanced Activation Method (Ti-mediated) for sterically hindered or electron-deficient amines.

Strategic Analysis & Reagent Selection

The choice of reducing agent is the determinant factor for success with EI-PB.

Reducing AgentReactivity ProfileCompatibility with Aryl IodideRecommendation
Sodium Triacetoxyborohydride (STAB) Mild; reduces imines faster than aldehydes.Excellent. No oxidative addition to C-I bond.Primary Choice
Sodium Cyanoborohydride (

)
pH-dependent; toxic cyanide byproduct.[1]Good, but requires pH control (pH 6-7).Secondary Choice
Sodium Borohydride (

)
Stronger; reduces aldehydes and imines indiscriminately.Good, but requires stepwise imine pre-formation.[2][3]For Stepwise Only
Catalytic Hydrogenation (

)
Heterogeneous catalysis.Poor. High risk of deiodination (C-I cleavage).AVOID

Mechanistic Insight: STAB (


) is preferred because the acetoxy groups electron-withdraw from the boron center, making the hydride less nucleophilic. It coordinates selectively with the basic nitrogen of the iminium ion, facilitating hydride transfer intramolecularly. It reacts negligibly with the neutral aldehyde under anhydrous conditions, preventing the formation of the alcohol side-product.

Experimental Protocols

Protocol A: Standard One-Pot Method (STAB)

Best for: Primary and unhindered secondary amines (e.g., benzylamine, morpholine).

Reagents:

  • Substrate: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde (

    
     equiv)
    
  • Amine:

    
    
    
    
    equiv[4]
  • Reductant: Sodium triacetoxyborohydride (STAB) (

    
    
    
    
    equiv)
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) [Anhydrous]

  • Acid Catalyst: Acetic Acid (AcOH) (

    
     equiv) – Optional, accelerates imine formation.
    

Step-by-Step Workflow:

  • Dissolution: In a flame-dried reaction vial, dissolve EI-PB (

    
     mmol, 
    
    
    
    mg) in DCE (
    
    
    mL).
  • Amine Addition: Add the amine (

    
     mmol). If the amine is a salt (e.g., HCl salt), add 
    
    
    
    equiv of TEA or DIPEA to liberate the free base.
  • Equilibration: Add Acetic Acid (

    
     mmol, 
    
    
    
    
    
    L). Stir at Room Temperature (RT) for 30–60 minutes under
    
    
    . Note: This allows the aldehyde-amine-imine equilibrium to establish.
  • Reduction: Add STAB (

    
     mmol, 
    
    
    
    mg) in one portion. The reaction may effervesce slightly.
  • Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS or TLC (Hex/EtOAc). Look for the disappearance of the aldehyde peak (approx. 254 nm UV).

  • Quench: Quench with saturated aqueous

    
     (
    
    
    
    mL). Stir vigorously for 15 minutes to decompose borate complexes.
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[4]
Protocol B: Titanium(IV)-Mediated Stepwise Method

Best for: Weakly nucleophilic amines (anilines), bulky amines (tert-butylamine), or if Protocol A yields low conversion.

Reagents:

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (
    
    
    
    
    
    equiv)
  • Reductant: Sodium Borohydride (

    
    ) (
    
    
    
    equiv)
  • Solvent: THF (Anhydrous) then Methanol (MeOH)

Step-by-Step Workflow:

  • Complexation: In a dried flask, combine EI-PB (

    
     mmol) and the amine (
    
    
    
    mmol) in anhydrous THF (
    
    
    mL).
  • Activation: Add

    
     (
    
    
    
    mmol,
    
    
    
    
    L) dropwise.
  • Imine Formation: Stir at RT for 6–12 hours (or reflux for 2 hours if stubborn).

    • Checkpoint: The solution often turns yellow/orange. The Ti-species acts as both a Lewis acid and a water scavenger, driving the equilibrium to the imine.

  • Reduction: Cool the mixture to

    
    . Add MeOH (
    
    
    
    mL) carefully. Then, add
    
    
    (
    
    
    mmol,
    
    
    mg) portion-wise.
    • Caution: Exothermic reaction with gas evolution.

  • Hydrolysis: Stir for 2 hours while warming to RT. Quench by adding

    
    N NaOH (
    
    
    
    mL) or water. A heavy white precipitate (
    
    
    ) will form.
  • Filtration: Filter the heterogeneous mixture through a Celite pad. Wash the pad with EtOAc.

  • Workup: Separate the organic layer, wash with brine, dry, and concentrate.

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic flow for the reductive amination of this specific scaffold.

ReductiveAmination Start Substrate: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde AmineCheck Amine Properties? Start->AmineCheck PathA Protocol A: Standard (DCE, STAB, AcOH) AmineCheck->PathA Primary/Reactive PathB Protocol B: Ti-Mediated (THF, Ti(OiPr)4) AmineCheck->PathB Bulky/Aniline ImineEq Equilibrium: Aldehyde ⇌ Iminium Ion PathA->ImineEq ReductionA Selective Reduction (Hydride transfer to C=N) ImineEq->ReductionA Product Target Product: Secondary/Tertiary Amine (Iodine Retained) ReductionA->Product TitaniumComplex Titanium-Imine Complex (Water Scavenging) PathB->TitaniumComplex ReductionB Stepwise Reduction (Add MeOH + NaBH4) TitaniumComplex->ReductionB ReductionB->Product

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on amine nucleophilicity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Equilibrium favors aldehyde; wet solvent.Add molecular sieves (

) or switch to Protocol B (Ti-mediated).
Deiodination (Loss of I) Harsh reducing conditions.Ensure STAB is used, not

. Avoid refluxing with strong hydride donors for extended periods.
Dialkylation Primary amine is too reactive.Use a large excess of amine (


equiv) or slow addition of the aldehyde to the amine.
Alcohol Byproduct Direct reduction of aldehyde.[5]Ensure the amine and aldehyde stir for 30–60 mins before adding STAB.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination." Journal of the Chemical Society, Perkin Transactions 1.

  • Sigma-Aldrich. "Sodium Triacetoxyborohydride Technical Bulletin."

Sources

Application Note: Precision Functionalization of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility, handling, and synthetic protocols for 3-Ethoxy-5-iodo-4-propoxybenzaldehyde (CAS: 426226-94-0), a high-value tris-functionalized scaffold.[1]

In modern drug discovery, this intermediate serves as a critical "orthogonal node."[1] It possesses three distinct reactive sites—an aldehyde (electrophilic center), an aryl iodide (cross-coupling handle), and dialkoxy ether chains (lipophilic modulators).[1] This specific substitution pattern is highly relevant for the synthesis of Phosphodiesterase-4 (PDE4) inhibitors , Thyromimetics , and Tyrosine Kinase Inhibitors (TKIs) , where the 3,4-dialkoxy motif mimics the catechol pharmacophore while the 5-iodo position allows for the introduction of biaryl systems to enhance potency and selectivity.[1]

Chemical Profile & Strategic Value[1]

The Orthogonal Reactivity Triad

The molecule's value lies in its ability to undergo chemo-selective transformations without protecting groups.[1]

Functional GroupReactivity ProfilePrimary Application
Aldehyde (-CHO) Electrophilic (Hard)Reductive amination, Knoevenagel condensation, Oxidation to carboxylic acid.[1]
Aryl Iodide (-I) Electrophilic (Soft)Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.[1]
Alkoxy Chains Steric/ElectronicThe n-propoxy (C4) and ethoxy (C3) groups tune LogP and metabolic stability (blocking Phase I oxidation).[1]
Pharmaceutical Relevance[1][2][3][4][5]
  • PDE4 Inhibition: The 3-ethoxy-4-propoxy motif is structurally homologous to the pharmacophore found in Rolipram and Piclamilast analogs.[1] The iodine handle allows researchers to extend the scaffold into the "solvent-exposed region" of the enzyme pocket, a strategy used to reduce emetic side effects common in first-gen PDE4 inhibitors [1].[1]

  • Thyromimetics: The 3,5-disubstituted-4-hydroxyphenyl (or ether) pattern mimics the iodinated tyrosine residues of Thyroid Hormone (

    
    /
    
    
    
    ).[1]

Divergent Synthesis Workflow

The following diagram illustrates the "Build-Couple-Pair" strategy using this intermediate. The workflow demonstrates how to selectively engage the aldehyde or the iodide.[1][2]

DivergentSynthesis Start 3-Ethoxy-5-iodo- 4-propoxybenzaldehyde PathA Path A: Reductive Amination (Target: Aldehyde) Start->PathA R-NH2, STAB PathB Path B: Suzuki Coupling (Target: Iodide) Start->PathB Ar-B(OH)2, Pd(0) PathC Path C: Pinnick Oxidation (Target: Aldehyde -> Acid) Start->PathC NaClO2, NaH2PO4 ProductA Benzylamine Derivatives PathA->ProductA ProductB Biaryl Scaffolds PathB->ProductB ProductC Benzoic Acid Precursors PathC->ProductC

Figure 1: Divergent synthesis map showing three distinct pathways to utilize the scaffold. Path B (Suzuki) is often performed first if the aldehyde is required for subsequent cyclization.[1]

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: To install an aryl group at the C5 position while preserving the aldehyde.[1] Challenge: The ortho-alkoxy groups create steric hindrance.[1] Standard conditions may lead to dehalogenation.[1] Solution: Use of high-turnover catalysts like


 or SPhos Pd G2.[1]

Reagents:

  • Substrate: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.2 eq)[1]

  • Catalyst:

    
     (3 mol%)[1]
    
  • Base:

    
     (2.0 M aq, 3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)[1]

Procedure:

  • Setup: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, and Pd-catalyst.[1]

  • Inertion: Seal and purge with Argon for 3 cycles (vacuum/backfill).[1] Critical: Oxygen promotes homocoupling of the boronic acid.[1]

  • Addition: Add degassed 1,4-Dioxane and aqueous

    
     via syringe.
    
  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (

    
    ) should disappear; product appears at lower 
    
    
    
    due to increased polarity of the biaryl system.
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Validation Point: The aldehyde peak in


 NMR should remain a singlet around 9.8–9.9 ppm. If it shifts or disappears, unwanted oxidation/reduction occurred.
Protocol B: Reductive Amination (Aldehyde Derivatization)

Objective: To convert the aldehyde into a secondary amine, common in receptor-binding motifs.[1] Reagent Choice: Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride for safety and better selectivity in the presence of the aryl iodide [2].[1]

Reagents:

  • Substrate: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde (1.0 eq)[1]

  • Amine: Morpholine or primary amine (1.1 eq)[1]

  • Reductant:

    
     (1.5 eq)[1]
    
  • Acid Catalyst: Acetic Acid (1.0 eq)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Procedure:

  • Imine Formation: Dissolve substrate and amine in DCE.[1] Add Acetic Acid.[1][2] Stir at Room Temperature (RT) for 30 mins.

  • Reduction: Add

    
     in one portion. Stir at RT for 12 hours.[1]
    
  • Quench: Add saturated

    
     solution. Stir vigorously for 15 mins until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x).

  • Purification: The amine product often requires basic alumina columns or amine-functionalized silica to prevent streaking.[1]

Mechanistic Insight: Steric Modulation

The 4-propoxy group is significantly bulkier than the standard 4-methoxy group found in Vanillin.[1] This has two effects:

  • Lipophilicity: It increases the LogP by approx 1.0 unit, enhancing blood-brain barrier (BBB) penetration for CNS targets.[1]

  • Shielding: It protects the C4-oxygen from metabolic dealkylation (O-dealkylation is a common clearance pathway).[1]

The following diagram visualizes the steric environment during the Pd-catalyzed cycle.

StericMechanism Complex Pd(II)-Oxidative Addition Complex Steric Steric Clash: 4-Propoxy Chain vs Ligand Complex->Steric bulky ligands (e.g., tBuXPhos) may fail Outcome Required: Small Cone Angle Ligands (e.g., dppf, PPh3) Steric->Outcome Optimization

Figure 2: Ligand selection strategy. The 4-propoxy group creates a steric wall, necessitating ligands with appropriate cone angles for efficient oxidative addition at the C5-Iodine.[1]

Stability and Storage Data

ParameterSpecificationNotes
Appearance Pale yellow to off-white solidColor darkens upon oxidation/light exposure.[1]
Melting Point 72–76 °CSharp melting point indicates high purity (>98%).[1]
Light Sensitivity High (Aryl Iodide)Store in amber vials. Iodine-carbon bonds are photolabile.[1]
Air Sensitivity Moderate (Aldehyde)Store under Argon/Nitrogen to prevent oxidation to benzoic acid.[1]
Solubility DMSO, DCM, EtOAcPoor solubility in water/hexanes.[1]

References

  • Spina, D. (2008).[1] "PDE4 inhibitors: current status." British Journal of Pharmacology, 155(3), 308–315.[1] Link[1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • PubChem Compound Summary. (n.d.). "3-Ethoxy-4-propoxybenzaldehyde derivatives." National Center for Biotechnology Information. Link

Disclaimer: This protocol is intended for research use only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.[1]

Sources

3-Ethoxy-5-iodo-4-propoxybenzaldehyde in medicinal chemistry library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Functionalization of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde

Executive Summary & Strategic Rationale

3-Ethoxy-5-iodo-4-propoxybenzaldehyde represents a "privileged scaffold" in modern drug discovery, particularly for the development of phosphodiesterase (PDE) inhibitors and kinase modulators. Its structural utility lies in its Orthogonal Bifunctionality :

  • The Electrophilic Aldehyde (C1): A versatile handle for multicomponent reactions (MCRs), reductive aminations, and heterocycle construction (e.g., imidazoles, benzimidazoles).

  • The Aryl Iodide (C5): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of biaryl diversity.

  • The Alkoxy Pattern (C3/C4): The specific 3-ethoxy-4-propoxy substitution mimics the pharmacophores found in bioactive molecules like Rolipram and Piclamilast, providing established lipophilic contacts within protein binding pockets.

This guide details the synthesis of this core scaffold and its subsequent application in generating high-diversity libraries via a "Branch-and-Grow" strategy.

Core Synthesis Protocol: The Scaffold[1]

The synthesis utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as a cost-effective starting material. The sequence prioritizes regiocontrol and scalability.

Step 1: Regioselective Iodination

Objective: Introduce the iodine atom at the C5 position (ortho to the phenol) without over-iodination or oxidation of the aldehyde.

  • Reagents: Ethyl Vanillin (1.0 equiv), KI (1.1 equiv),

    
     (1.0 equiv), 
    
    
    
    (1.1 equiv), Water.
  • Mechanism: Electrophilic Aromatic Substitution (EAS). The phenoxide directs the electrophile (

    
    ) ortho- to the activating group.
    

Protocol:

  • Dissolve Ethyl Vanillin (100 mmol) and

    
     (110 mmol) in water (250 mL) at 25°C. The solution will turn yellow (phenoxide formation).
    
  • Add KI (110 mmol).

  • Slowly add solid Iodine (

    
    , 100 mmol) over 30 minutes. Critical: Maintain temperature < 30°C to prevent Cannizzaro disproportionation of the aldehyde.
    
  • Stir for 2 hours. A heavy precipitate (product) will form.

  • Workup: Acidify with 2N HCl to pH 3. Filter the solid.[1][2] Wash with cold water and dilute sodium thiosulfate (to remove excess iodine).

  • Yield: ~85-90%.

  • QC:

    
    H NMR should show loss of the C5 proton and a downfield shift of the C6 proton.
    
Step 2: O-Alkylation (Propylation)

Objective: Install the propyl group at C4 to lock the conformation and increase lipophilicity.

  • Reagents: 5-Iodo-ethylvanillin (from Step 1), 1-Bromopropane (1.2 equiv),

    
     (2.0 equiv), DMF.
    

Protocol:

  • Dissolve the iodinated intermediate (50 mmol) in anhydrous DMF (100 mL).

  • Add anhydrous

    
     (100 mmol). Stir for 15 min to generate the phenoxide.
    
  • Add 1-Bromopropane (60 mmol) dropwise.

  • Heat to 60°C for 4 hours. Note: Do not exceed 80°C to avoid halide exchange or elimination of the alkyl bromide.

  • Workup: Pour into ice water (500 mL). The product will precipitate. Filter and recrystallize from Ethanol/Hexane.

  • Data: Purity >98% (HPLC).

  • Checkpoint: The disappearance of the broad phenolic -OH signal (~9.8 ppm) in NMR confirms completion.

Library Synthesis Strategies

We employ a Divergent Synthesis approach. The aldehyde is functionalized first via the Groebke-Blackburn-Bienaymé (GBB) reaction to create a heterocyclic core, followed by Suzuki coupling on the iodide. This order prevents catalyst poisoning by the free aldehyde during Pd-coupling.

Workflow Visualization

G Start Ethyl Vanillin Inter1 5-Iodo-Ethyl Vanillin Start->Inter1 Iodination (I2, NaHCO3) Core TARGET SCAFFOLD (3-Ethoxy-5-iodo-4-propoxybenzaldehyde) Inter1->Core Propylation (n-PrBr, K2CO3) GBB_Prod Imidazo[1,2-a]pyridine (Core Heterocycle) Core->GBB_Prod GBB Reaction (2-NH2-Pyridine, R-NC) Lib_A Library A: Biaryl Derivatives GBB_Prod->Lib_A Suzuki Coupling (Ar-B(OH)2) Lib_B Library B: Polar Tail Analogs GBB_Prod->Lib_B Buchwald Coupling (Amines)

Figure 1: Synthetic workflow transforming Ethyl Vanillin into high-diversity medicinal chemistry libraries.

Detailed Library Protocols

Protocol A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

This multicomponent reaction (MCR) converts the aldehyde into a fused imidazo[1,2-a]pyridine scaffold in a single step.

  • Components:

    • Scaffold Aldehyde (1.0 equiv)

    • 2-Aminopyridine derivative (1.0 equiv) - Diversity Input 1

    • Isocyanide (e.g., tert-butyl isocyanide) (1.1 equiv) - Diversity Input 2

    • Catalyst: Scandium Triflate

      
       (5 mol%) or Iodine (10 mol%).
      

Step-by-Step:

  • In a 4 mL vial, dissolve the Scaffold Aldehyde (0.2 mmol) and 2-Aminopyridine (0.2 mmol) in MeOH (1 mL).

  • Add the catalyst (

    
    , 0.01 mmol). Stir for 10 minutes to form the imine intermediate (often visible as a color change).
    
  • Add the Isocyanide (0.22 mmol).

  • Stir at room temperature for 12 hours. (Alternatively, microwave at 80°C for 20 min).

  • Purification: Evaporate solvent. The residue is often pure enough for the next step. If not, pass through a short silica plug (Eluent: DCM/MeOH 95:5).

Protocol B: Late-Stage Suzuki-Miyaura Coupling

This step utilizes the aryl iodide handle to introduce biaryl diversity.

  • Substrate: GBB Product from Protocol A.

  • Reagents: Aryl Boronic Acid (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (3.0 equiv).
  • Solvent: Dioxane/Water (4:1).

Step-by-Step:

  • Charge a microwave vial with the GBB Product (0.1 mmol), Boronic Acid (0.15 mmol), and Base.

  • Add solvent (1 mL) and degas with nitrogen for 1 minute.

  • Add the Pd catalyst.[3]

  • Heat at 90°C for 4 hours (or MW 110°C for 30 min).

  • Workup: Filter through Celite. The filtrate is ready for prep-HPLC.

Data & Quality Control

Table 1: Key Analytical Markers for Scaffold Validation

Compound1H NMR Diagnostic SignalMS (ESI+) Pattern
Ethyl Vanillin

9.81 (s, 1H, CHO),

6.4 (br, OH)
[M+H]+ 167.1
5-Iodo-Intermediate

9.75 (s, 1H, CHO), OH signal shifts
[M+H]+ 293.0 (Iodine isotope pattern)
Target Scaffold

9.83 (s, 1H, CHO), No OH , Propyl triplets
[M+H]+ 335.1
GBB Product No CHO signal , New aromatic protons[M+H]+ ~450-500 (depending on inputs)

References

  • Green Iodination of Vanillin: Palesch, J. J., et al. "Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles."[4] Green Chemistry Teaching and Learning Community, 2019. Link

  • GBB Reaction in Med Chem: Boltjes, A., & Dömling, A. "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday."[5] Beilstein Journal of Organic Chemistry, 2024. Link

  • Synthesis of Alkoxy-Benzaldehydes: "Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde."[2][6] Google Patents, WO2019100786A1. Link

  • Suzuki Coupling Protocols: "Suzuki-Miyaura Cross Coupling Reaction." TCI Chemicals Technical Guide. Link

  • Compound Data: "3-Ethoxy-4-hydroxy-5-iodobenzaldehyde."[7] PubChem, National Library of Medicine. Link

Sources

Application Note: Precision Synthesis of Benzofuran Derivatives from 3-Ethoxy-5-iodo-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the preparation of benzofuran derivatives utilizing 3-Ethoxy-5-iodo-4-propoxybenzaldehyde as a high-value scaffold. This specific precursor is structurally significant for the synthesis of bioactive benzofuran-5-carbaldehydes, which serve as intermediates for anti-arrhythmic agents (analogous to Amiodarone/Dronedarone) and novel anti-cancer therapeutics.

Introduction & Strategic Analysis

The starting material, 3-Ethoxy-5-iodo-4-propoxybenzaldehyde , presents a unique trisubstituted benzene core. The strategic value lies in the 5-iodo position acting as an electrophilic handle for cross-coupling, while the 4-propoxy group serves as a latent oxygen source for the furan ring.

To construct the benzofuran core, the synthetic strategy must address two critical mechanistic requirements:

  • C-C Bond Formation: Installation of a two-carbon unit (alkyne) at the C5 position via Sonogashira coupling.

  • Ring Closure (Annulation): Formation of the C-O bond between the C4-oxygen and the newly installed alkyne. This requires the cleavage of the propyl ether (deprotection) or an electrophilic cyclization that displaces the propyl group.

Structural Transformation Overview
  • Starting Core: 3-Ethoxy-4-propoxy-5-iodobenzaldehyde.

  • Target Core: 7-Ethoxy-2-substituted-benzofuran-5-carbaldehyde.

  • Regiochemistry: The aldehyde (C1) remains para to the furan oxygen, resulting in a 5-formylbenzofuran. The ethoxy group (C3) remains ortho to the furan oxygen, resulting in a 7-ethoxy substitution.

Critical Pathways & Mechanism

We define two primary protocols based on the desired substitution at the benzofuran 2- and 3-positions.

Pathway A: Stepwise Sonogashira Coupling & Cyclative Deprotection

This is the most robust method for drug development, ensuring characterization of the intermediate alkyne.

  • Sonogashira Coupling: Reaction of the aryl iodide with a terminal alkyne.

  • Deprotection/Cyclization: Removal of the propyl group using a Lewis acid (e.g.,

    
    ) or nucleophilic cleavage, followed by 5-endo-dig or 5-exo-dig cyclization.
    
Pathway B: One-Pot Iodine-Mediated Cyclization

Ideal for generating 3-iodobenzofuran derivatives, which allow for further functionalization (e.g., Suzuki coupling) at the 3-position.

Mechanistic Flowchart (Graphviz)

BenzofuranSynthesis Start 3-Ethoxy-5-iodo- 4-propoxybenzaldehyde Alkyne Intermediate: Diphenylacetylene Derivative Start->Alkyne Sonogashira Coupling (Pd/Cu, Alkyne) Benzofuran Target: 7-Ethoxy-2-substituted- benzofuran-5-carbaldehyde Alkyne->Benzofuran Cyclative Deprotection (BCl3 or AuCl3) IodoBenzofuran Derivative: 3-Iodo-benzofuran Alkyne->IodoBenzofuran Electrophilic Cyclization (I2, NaHCO3)

Figure 1: Synthetic pathways for converting the trisubstituted benzaldehyde precursor into functionalized benzofuran scaffolds.

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzofurans (Stepwise Method)

Best for: High purity requirements and diverse 2-substituents (aryl, alkyl).

Phase 1: Sonogashira Cross-Coupling

Objective: Install the alkyne at the C5 position.

  • Reagents:

    • Substrate: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde (1.0 equiv).

    • Alkyne: Phenylacetylene (1.2 equiv) [or desired terminal alkyne].

    • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

      
      , 3 mol%).
      
    • Co-catalyst: Copper(I) iodide (

      
      , 2 mol%).
      
    • Base/Solvent: Triethylamine (

      
      ) / DMF (1:3 ratio).
      
  • Procedure:

    • Charge a dry reaction flask with the aldehyde,

      
       catalyst, and 
      
      
      
      under an argon atmosphere.
    • Dissolve in degassed DMF/Et3N.

    • Add phenylacetylene dropwise via syringe.

    • Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the iodide.

    • Workup: Dilute with water, extract with ethyl acetate, wash with brine, dry over

      
      , and concentrate. Purify via flash chromatography (Silica gel).
      
  • Checkpoint: The intermediate 3-ethoxy-5-(phenylethynyl)-4-propoxybenzaldehyde should be isolated as a yellow solid/oil.

Phase 2: Cyclative Deprotection

Objective: Cleave the 4-propoxy ether and cyclize to form the furan ring.

  • Reagents:

    • Intermediate from Phase 1 (1.0 equiv).

    • Reagent: Boron trichloride (

      
      , 1M in DCM, 1.5 equiv) OR Pyridine hydrochloride (Py·HCl, 10 equiv).
      
    • Solvent: Dichloromethane (DCM) for

      
      ; Neat melt for Py·HCl.
      
  • Procedure (BCl3 Method - Milder):

    • Dissolve the alkyne intermediate in anhydrous DCM at -78°C .

    • Slowly add

      
       solution.
      
    • Allow to warm to 0°C over 2 hours. The Lewis acid cleaves the propyl ether, generating a transient phenol which attacks the alkyne (often catalyzed by the Lewis acid or requiring a subsequent

      
       step if spontaneous cyclization is slow).
      
    • Alternative (Gold Catalysis): If the phenol is isolated, treat with

      
       (5 mol%) in toluene at 80°C to effect rapid cyclization.
      
  • Procedure (Pyridine·HCl Method - Robust):

    • Mix the intermediate with Py·HCl in a sealed tube.

    • Heat to 180°C for 45 minutes. (Note: This harsh condition cleaves both Propyl and Ethyl ethers. If 3-Ethoxy retention is required, use the

      
       method).
      
Protocol 2: Synthesis of 3-Iodobenzofurans (Iodocyclization)

Best for: Creating a handle at position 3 for further library expansion.

  • Substrate: 3-Ethoxy-5-(alkynyl)-4-propoxybenzaldehyde (from Protocol 1, Phase 1).

  • Reagents: Iodine (

    
    , 1.2 equiv), 
    
    
    
    (2.0 equiv), MeCN (Solvent).
  • Procedure:

    • Dissolve the alkyne intermediate in Acetonitrile.

    • Add

      
       followed by 
      
      
      
      .
    • Stir at room temperature for 12 hours.

    • Mechanism: The iodine activates the alkyne. The nucleophilic attack of the ether oxygen (assisted by the loss of the propyl group as propyl iodide or via hydrolysis) closes the ring.

    • Note: Often requires the free phenol. If using the propyl ether, adding a dealkylating agent or using ICl (Iodine monochloride) in DCM is more effective.

Data Summary & Troubleshooting

ParameterProtocol 1 (Stepwise)Protocol 2 (Iodocyclization)
Primary Reagents

,


,

Key Intermediate o-Alkynyl aryl ethero-Alkynyl aryl ether
Final Product 2-Substituted benzofuran2-Substituted-3-iodobenzofuran
Yield (Typical) 65–80% (2 steps)55–70%
Selectivity Retains 3-ethoxy (using

)
May iodinate activated positions
Troubleshooting Guide
  • Issue: Incomplete Deprotection.

    • Cause: Steric hindrance from the 3-ethoxy and 5-alkynyl groups.

    • Solution: Switch to Boron Tribromide (

      
      )  at -78°C. Note that 
      
      
      
      may also cleave the 3-ethoxy group. To selectively cleave the 4-propoxy, exploit the subtle steric difference or use AlCl3/NaI .
  • Issue: Aldehyde Reactivity.

    • Cause: The aldehyde may participate in side reactions during harsh acidic cyclization.

    • Solution: Protect the aldehyde as an acetal (using ethylene glycol/TsOH) prior to the Sonogashira step, and deprotect at the very end.

References

  • Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. (2024). Synthesis of Benzofurans. Retrieved from Organic Chemistry Portal. Link

  • PubChem. (2024).[1][2] 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (Precursor Data). National Library of Medicine. Link

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Link(Note: Generalized link to RSC Advances review).

  • NIST WebBook. (2024). 4-Propoxybenzaldehyde Spectral Data. NIST.[3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-Ethoxy-5-iodo-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Framework: Understanding the Molecule

Before attempting to force solubility, we must understand the intermolecular forces at play. 3-Ethoxy-5-iodo-4-propoxybenzaldehyde is a lipophilic, unsymmetrical aromatic aldehyde.

Molecular Profile & Solubility Prediction
FeatureChemical EffectSolubility Implication
Iodine Atom (C5) High polarizability; significant Van der Waals (dispersion) forces.Increases solubility in chlorinated solvents (DCM, CHCl₃). Decreases water solubility.
Propoxy Chain (C4) Flexible alkyl tail; increases entropy.Risk Factor: High probability of "oiling out" during crystallization.[1] Increases solubility in non-polar alkanes (Heptane) when hot.
Aldehyde (C1) Dipole moment; Hydrogen Bond Acceptor (HBA).Provides moderate solubility in polar aprotic solvents (THF, Acetone).
Lattice Energy The heavy iodine atom stabilizes crystal packing.May require heat to overcome lattice energy in protic solvents (EtOH, MeOH).
Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) for iodinated aromatic ethers.

Solvent ClassSolubility @ 25°CSolubility @ RefluxApplication
Chlorinated (DCM) High Very HighReaction solvent; Extraction.
Ethers (THF, MTBE) High Very HighReaction solvent.
Alcohols (EtOH, IPA) Low/Moderate High Primary Recrystallization Solvent.
Alkanes (Hexane) Insoluble LowAnti-solvent.
Water Insoluble InsolubleAnti-solvent (aggressive).

Troubleshooting Guides (Q&A)

Scenario A: "The compound oils out during recrystallization instead of forming crystals."

Diagnosis: This is the most common issue with propoxy-substituted benzaldehydes. The flexible propoxy chain lowers the melting point. If your solution becomes saturated at a temperature above the compound's melting point (Liquid-Liquid Phase Separation), it will separate as an oil.

Corrective Protocol:

  • Switch to a Lower Boiling Solvent: If you are using Water/Ethanol, the boiling point might be too high. Switch to Hexane/Ethyl Acetate .

  • The "Cloud Point" Technique:

    • Dissolve the oil in the minimum amount of "Good Solvent" (e.g., warm Ethyl Acetate).

    • Add "Bad Solvent" (e.g., Hexane) dropwise until a faint turbidity (cloudiness) persists.

    • Add a Seed Crystal: This is critical. Without a template, the flexible propoxy chains struggle to align.

    • Slow Cooling: Wrap the flask in foil or a towel to cool to RT over 2-3 hours. Do not put it directly in the fridge.

Scenario B: "I cannot get the compound to dissolve in Methanol for a NaBH₄ reduction."

Diagnosis: The iodine atom increases the lipophilicity significantly, making pure Methanol a poor solvent at low temperatures.

Corrective Protocol:

  • Use a Co-Solvent: Dissolve the aldehyde in a minimal amount of THF (Tetrahydrofuran) or DCM first.

  • Dilute: Slowly add Methanol to this solution. The reaction will proceed effectively in a 1:4 THF:MeOH mixture.

  • Sonication: If particles persist, sonicate for 5 minutes. The iodine atom creates a dense lattice that often requires mechanical energy to break initially.

Visualized Workflows

Workflow 1: Solvent Selection Algorithm

Use this decision tree to select the correct solvent system based on your experimental goal.

SolventSelection Start Start: Select Goal Goal Goal? Start->Goal Reaction Reaction (Synthesis) Goal->Reaction Synthesis Purification Purification (Recrystallization) Goal->Purification Cleanup PolarityCheck Reagents Sensitive to Water? Reaction->PolarityCheck DCM Use DCM or Chloroform (High Solubility) PolarityCheck->DCM No (e.g., Iodination) THF Use Dry THF (Moderate Solubility) PolarityCheck->THF Yes (e.g., Grignard) OilingCheck Did it Oil Out previously? Purification->OilingCheck Standard System A: Hot Ethanol (dissolve) -> Water (titrate) OilingCheck->Standard No Rescue System B: Ethyl Acetate (dissolve) -> Hexane (titrate) OilingCheck->Rescue Yes (Critical)

Figure 1: Decision matrix for solvent selection based on process requirements (Synthesis vs. Purification).

Workflow 2: The "Oiling Out" Rescue Protocol

This specific workflow addresses the thermodynamic instability caused by the propoxy group.

OilingOut Step1 1. Re-dissolve Oil (Warm EtOAc) Step2 2. Add Anti-Solvent (Hexane) to Turbidity Step1->Step2 Step3 3. Re-heat to Clear (Dissolve seeds) Step2->Step3 Step4 4. SEEDING (Add pure crystal) Step3->Step4 Critical Step Step5 5. Insulated Cooling (Rate < 10°C/hour) Step4->Step5

Figure 2: Step-by-step remediation for supersaturated oil phases.

Advanced Experimental Protocols

Protocol A: Determination of Critical Solution Temperature (CST)

Use this to find the exact temperature required to keep the aldehyde in solution during reactions.

  • Prepare: Weigh 100 mg of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde into a vial.

  • Solvent Addition: Add 1.0 mL of your target solvent (e.g., Methanol).

  • Heating: Heat the block to reflux (65°C for MeOH).

  • Observation:

    • If clear: Solubility is >100 mg/mL (High).

    • If cloudy: Add solvent in 0.5 mL increments until clear.

  • Cooling Curve: Turn off heat. Place a thermometer in the solution. Record the temperature at which the first crystal (or oil droplet) appears. This is your Metastable Zone Limit .

Protocol B: Binary Solvent Titration (for Recrystallization)

The "Golden Ratio" for this specific compound is often found in Ethanol/Water systems.

  • Dissolve 1.0 g of crude material in hot Ethanol (approx. 5-8 mL). Keep near boiling.

  • Add hot Water dropwise.

    • Note: The iodine atom makes the molecule hydrophobic. The solution will turn cloudy very quickly.

  • Once the solution is permanently cloudy, add one drop of Ethanol to clear it.

  • Remove from heat immediately and allow to stand.

    • Tip: If the solution turns milky (emulsion) rather than cloudy (precipitate), you are entering the "Oiling Out" zone. Re-heat and add slightly more Ethanol.

References & Authoritative Grounding

  • Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Explains the

    
     dispersion forces critical for iodinated compounds).
    
  • Solvent Selection Guides: Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.

  • Crystallization Troubleshooting: Beckmann, W. (2013).[2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Source for "Oiling Out" thermodynamics).

  • Purification of Aromatic Aldehydes: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for benzaldehyde derivatives).

Sources

Preventing deiodination during 3-Ethoxy-5-iodo-4-propoxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde Subject: Stability Protocols & Deiodination Prevention Guide

Welcome to the Halo-Stability Technical Center

Case ID: 3E5I4P-Aldehyde-Stability Molecule Profile: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde Critical Moiety: Aryl Iodide (


)
Bond Dissociation Energy (BDE):  ~65 kcal/mol (Weak)[1]

Executive Summary: You are working with a densely functionalized benzaldehyde.[1] The presence of the iodine atom at the 5-position is the structural weak point.[1] While the alkoxy groups (3-ethoxy, 4-propoxy) activate the ring, making it electron-rich, the iodine atom is highly susceptible to oxidative addition (by transition metals), homolytic cleavage (by UV light), and hydrogenolysis (during reduction).[1]

This guide provides authoritative protocols to perform reactions on the aldehyde or alkoxy motifs without severing the Carbon-Iodine bond.[1]

Module 1: Environmental Control (Storage & Handling)

The Issue: Users often report the off-white solid turning pink or purple upon storage. This is photodeiodination . The iodine-carbon bond is weak enough that UV-visible light can induce homolytic cleavage, generating an aryl radical and iodine radical (


), which dimerizes to 

(purple).[1]

Protocol:

  • Light Exclusion: Store strictly in amber glass. Wrap reaction flasks in aluminum foil during long stir times.

  • Inert Atmosphere: While the aldehyde is stable in air, oxygen can propagate radical chains initiated by trace deiodination.[1] Store under Argon.[1]

  • Scavengers: If high purity is required for long-term storage, add a copper stabilizer (copper turnings) to the packaging to scavenge free iodide, though this is rarely necessary if light is excluded.[1]

Module 2: Chemoselective Reduction (The "Missing Halogen" Issue)

The Scenario: You need to reduce the aldehyde (


) to a benzyl alcohol (

) or methyl group, but your standard hydrogenation strips the iodine.[1]

Mechanism of Failure: Standard catalytic hydrogenation (


) proceeds via oxidative addition of 

to the metal, followed by coordination of the aryl iodide.[1] Palladium inserts rapidly into the

bond (faster than

or

), followed by hydrogenolysis, replacing Iodine with Hydrogen.[1]

Corrective Workflows:

Option A: Stoichiometric Hydrides (Recommended)

Use Sodium Borohydride (


) in Methanol.[1]
  • Why: Borohydrides act as nucleophilic hydride sources.[1] They attack the electrophilic carbonyl carbon.[1] They do not interact with the neutral aryl iodide moiety under standard conditions.[1]

  • Protocol:

    • Dissolve substrate in MeOH (0.1 M).[1]

    • Cool to 0°C.

    • Add

      
       (0.5 - 1.0 equiv) portion-wise.[1]
      
    • Quench with dilute HCl. Result: Quantitative conversion to alcohol; Iodine remains intact.[1]

Option B: Luche Reduction (For conjugated systems/Selectivity)

If the aldehyde is part of a complex unsaturated system, add Cerium(III) Chloride (


).[1]
  • Why: Cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring 1,2-addition over conjugate addition, while remaining inert to the halide.[1]

Option C: Catalytic Hydrogenation (If strictly necessary)

If you must use


 (e.g., for scale-up), you must "poison" the catalyst to prevent C-I insertion.[1]
  • Catalyst: Platinum on Carbon (Pt/C) sulfided or adding a modifier like Zinc Acetate.[1]

  • Alternative: Use a transfer hydrogenation system (e.g., Ruthenium catalysts) that is specific for carbonyls.[1]

Module 3: Preventing Protodeiodination during Cross-Coupling

The Scenario: You are using the Iodine as a handle for a Suzuki or Sonogashira coupling, but you observe Protodeiodination (Product has


 instead of 

).

Mechanism of Failure: The catalytic cycle begins with Oxidative Addition (


).
If the Transmetallation step (transfer of the new group) is slow, the 

intermediate can abstract a hydrogen from the solvent, moisture, or base.[1]

Troubleshooting Guide:

VariableRecommendationScientific Rationale
Solvent Anhydrous DMF or Toluene Avoid alcohols (MeOH, EtOH).[1] Alkoxy-palladium species can undergo

-hydride elimination, generating a Pd-H species that reduces your ring.[1]
Base Carbonates (

)
Avoid alkoxide bases (NaOMe) if possible, as they promote hydride formation on the metal center.[1]
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 Bidentate ligands (dppf) stabilize the Pd-complex and accelerate reductive elimination over side reactions.[1]
Concentration High (>0.2 M) Increases the rate of the bimolecular transmetallation step relative to the unimolecular side reactions.[1]

Visualizing the Stability Logic

The following diagram illustrates the competing pathways for 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.

StabilityPathways cluster_0 Critical Control Point Start 3-Ethoxy-5-iodo- 4-propoxybenzaldehyde Desired Target Product (Iodine Intact) Start->Desired NaBH4 Reduction (Nucleophilic Hydride) Start->Desired Anhydrous Suzuki (Fast Transmetallation) Deiodinated Deiodinated Side-Product (Iodine Lost) Start->Deiodinated Pd/C + H2 (Hydrogenolysis) Start->Deiodinated Cross-Coupling w/ Alcohols (Pd-Hydride formation) PhotoDeg Radical Degradation (Purple Solid) Start->PhotoDeg UV Light Exposure (Homolytic Cleavage)

Caption: Pathway analysis showing safe routes (Green) vs. deiodination risks (Red/Yellow) for the aryl iodide substrate.

FAQ: Quick Troubleshooting

Q: Can I use Lithium Aluminum Hydride (LAH) to reduce the aldehyde? A: Risky. LAH is a very strong reducing agent.[1] While it primarily targets the carbonyl, elevated temperatures or excess reagent can lead to debromination/deiodination via radical pathways.[1] Stick to Borohydrides (


) for safety and selectivity.[1]

Q: I need to perform a Wittig reaction on the aldehyde. Will the Iodine survive? A: Yes. Phosphorus ylides used in Wittig reactions are nucleophilic and do not interact with aryl iodides under standard conditions.[1] However, ensure your base (e.g., n-BuLi) is used strictly to generate the ylide before adding your aldehyde.[1] Adding n-BuLi directly to your iodobenzaldehyde will cause immediate Lithium-Halogen exchange (stripping the iodine).[1]

Q: My reaction mixture turned dark purple during workup. A: This indicates free Iodine (


) release.[1] Wash your organic layer with 10% Sodium Thiosulfate (

)
.[1] This reduces

back to water-soluble iodide (

), clearing the color and preventing radical side reactions during drying.[1]

References

  • Chemoselective Reduction of Aldehydes

    • Title: Chemoselective Reduction of Aldehydes in the Presence of Ketones[1][2][3]

    • Source: Tokyo Chemical Industry (TCI) Technical Guide[1]

  • Mechanisms of Deiodination

    • Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis (Nobel Lecture)
    • Source: NobelPrize.org[1]

    • URL:[Link]

  • Photostability of Aryl Iodides

    • Title: Photo-induced iodination of aryl halides under very mild conditions
    • Source: Nature Protocols (via PubMed)[1]

    • URL:[Link][1]

  • Compound Data

    • Title: 3-ethoxy-4-hydroxy-5-iodobenzaldehyde (Analog Structure D
    • Source: PubChem[1][4][5]

    • URL:[Link][1]

Sources

Purification of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde

Executive Summary & Compound Profile

Welcome to the technical guide for the isolation and purification of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde . This compound is a critical trisubstituted benzaldehyde intermediate, often employed in the synthesis of phosphodiesterase (PDE) inhibitors and complex pharmaceutical scaffolds.

The purification of this compound presents unique challenges due to the electronic effects of the iodine atom (increasing lipophilicity and potential for de-iodination) and the presence of the alkoxy chains (which can lower melting points, leading to "oiling out" during crystallization).

Compound Specifications:

Property Detail
CAS Number 834907-89-0
Molecular Formula C₁₂H₁₅IO₃
Molecular Weight 334.15 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water

| Key Impurities | 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (Starting Phenol), Free Iodine, DMF/DMSO (Solvent) |

Purification Workflow Strategy

The following workflow describes the logical path from the crude reaction mixture (typically an alkylation of the phenolic precursor) to the pure aldehyde.

PurificationWorkflow Reaction Crude Reaction Mixture (DMF/Acetone, K2CO3, Product, Phenol) Quench Phase 1: Quench & Extraction Dilute with EtOAc & Water Reaction->Quench Wash1 Wash 1: Removal of Phenol Wash Org. Layer with 1M NaOH (pH > 10) Quench->Wash1 Partition Layers Wash2 Wash 2: Iodine Scavenging Wash with 10% Na2S2O3 Wash1->Wash2 Organic Layer Drying Drying & Concentration MgSO4 -> Rotovap Wash2->Drying Decision State Check: Solid or Oil? Drying->Decision Recryst Option A: Recrystallization (EtOH/Water or Hexane/EtOAc) Decision->Recryst If Solid Column Option B: Flash Chromatography (Hexane:EtOAc 9:1) Decision->Column If Oil/Impure Final Pure 3-Ethoxy-5-iodo-4-propoxybenzaldehyde Recryst->Final Column->Final

Figure 1: Logical decision tree for the workup and purification of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.

Technical FAQs & Troubleshooting

Phase 1: Reaction Workup & Extraction

Q1: The reaction mixture is dark red/brown. Is my product decomposing? A: Not necessarily. The dark color is typically caused by trace amounts of free iodine (


) liberated during the reaction, especially if the precursor was stored improperly or if the reaction was exposed to light.
  • Protocol: During the aqueous workup, wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) . This reduces 
    
    
    
    (colored) to iodide (colorless/water-soluble), restoring the pale yellow color of the aldehyde [1].

Q2: I used DMF as a solvent, and I can't get it out of my oil. It's interfering with crystallization. A: DMF is miscible with water but partitions poorly if the organic volume is low.

  • Solution: Use the "LiCl Wash" method . Wash your organic phase (EtOAc or DCM) 3 times with 5% aqueous Lithium Chloride (LiCl) . The high ionic strength forces DMF into the aqueous phase more effectively than water alone [2].

Phase 2: Removing Specific Impurities

Q3: TLC shows a spot just below my product. What is it, and how do I remove it? A: This is likely the unreacted starting material, 3-ethoxy-4-hydroxy-5-iodobenzaldehyde . Because it contains a free phenolic hydroxyl group, it is acidic (


 due to the electron-withdrawing aldehyde and iodine).
  • Purification Hack: You do not need a column for this.

    • Dissolve the crude mixture in Ethyl Acetate.[1]

    • Wash with 1M NaOH (cold). The phenol deprotonates to the phenolate anion and moves to the aqueous layer.

    • The product (an ether) remains in the organic layer.

    • Caution: Do not use hot base or prolonged exposure, as the aldehyde can undergo Cannizzaro disproportionation.

Q4: My product is "oiling out" during recrystallization instead of forming crystals. A: This is common for propoxy-substituted aromatics due to the flexible alkyl chain lowering the lattice energy.

  • Troubleshooting:

    • Seed Crystal: If you have any solid from a previous batch, add a speck at the cloud point.

    • Solvent Switch: Switch from Ethanol/Water to Hexane/Ethyl Acetate . Dissolve in minimal hot EtOAc, then slowly add Hexane until cloudy.

    • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-solvent interface to induce nucleation.

Phase 3: Chromatography Guidelines

Q5: If I must use Flash Chromatography, what are the optimal conditions? A:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Petroleum Ether (or Hexane) : Ethyl Acetate .

    • Start: 100:0

    • Target Elution: Typically 90:10 to 80:20 (v/v).

  • Loading: Dissolve the crude oil in a minimum volume of DCM or Toluene. Avoid loading with EtOAc as it broadens bands.

  • Detection: UV at 254 nm. The iodine atom provides strong UV absorption.

Detailed Experimental Protocol

Objective: Purification of crude reaction mixture (approx. 10 mmol scale) containing 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.

  • Quenching: Pour the reaction mixture (DMF solution) into Ice-Water (100 mL) . Stir vigorously for 15 minutes.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL) . Combine organic layers.

  • Scavenging Wash (Critical):

    • Wash with 1M NaOH (2 x 30 mL) to remove unreacted phenol.

    • Wash with Water (1 x 30 mL) .

    • Wash with 10%

      
       (1 x 30 mL)  to remove free iodine.
      
    • Wash with Brine (1 x 30 mL) .

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap at 40°C).
    
  • Isolation:

    • If solidifies: Recrystallize from Ethanol/Water (9:1) . Heat to 60°C to dissolve, cool slowly to RT, then 4°C.

    • If oil:[1][2] Perform silica gel chromatography (Hexane:EtOAc 9:1).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for iodine removal using thiosulfate).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for solvent removal strategies).

  • BenchChem Technical Support. (2025). Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime. (Analogous purification logic for iodinated benzaldehydes).

  • PubChem. (n.d.).[3] 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (Compound Summary). National Library of Medicine. (Precursor properties).[4][5][6]

Sources

Solvent selection for recrystallizing 3-Ethoxy-5-iodo-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide Topic: Purification of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde Ticket ID: #REC-504-IOD Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary

You are attempting to recrystallize 3-Ethoxy-5-iodo-4-propoxybenzaldehyde , a trisubstituted aromatic aldehyde.[1][2][3] This molecule presents a unique purification challenge due to the competing physicochemical properties of its substituents:

  • The Propoxy Group (C4): Adds significant lipophilicity and rotational freedom, often lowering the melting point and increasing the risk of "oiling out."[2][3]

  • The Iodine Atom (C5): Increases molecular weight and polarizability, but introduces light sensitivity.[2][3]

  • The Aldehyde Core: Susceptible to oxidation (to benzoic acid) if handled aggressively in air.[1][2]

This guide provides a structured approach to solvent selection, troubleshooting, and process optimization.

Part 1: The Triage (Solvent Selection Strategy)

Do not blindly follow a literature procedure for a "similar" molecule. The propoxy chain drastically changes solubility compared to methoxy analogs (e.g., 5-iodovanillin).[1][2][3]

Solvent Screening Protocol (The "Test Tube" Method)

Perform this test with 50 mg of crude material before scaling up.[2][3]

Solvent SystemPolaritySuitability PredictionObservation Notes
Ethanol (95%) HighTier 1 Candidate. Good for polar aldehydes.[1][2][3]If it dissolves at RT, it is too strong.[2][3] Needs cooling to -20°C.
Isopropanol (IPA) Med-HighTier 1 Candidate. Higher boiling point than EtOH; better for moderate solubility.[1][2][3]Preferred if EtOH yields low recovery.[1][2]
EtOAc / Heptane VariableTier 2 (Binary). The "Gold Standard" for lipophilic aromatics.[1][2]Dissolve in min. EtOAc, add Heptane until cloudy.[2][3]
Dichloromethane LowUnsuitable. Too strong; compound will likely not crystallize even at -78°C.Use only for extraction, not recrystallization.[1][2][3]
Water HighAnti-Solvent Only. Warning: Adding water to hot alcoholic solutions of propoxy-benzenes often causes oiling out.[1][2][3]

Part 2: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. Why?

Diagnosis: This is the most common failure mode for propoxy-substituted aromatics.[1][2][3] It occurs when the temperature at which the solution becomes saturated is higher than the melting point of your solid.[2][3] The compound separates as a liquid phase before it can organize into a lattice.[2][3]

Corrective Actions:

  • Lower the Saturation Temperature: Add more solvent so the compound stays in solution until the temperature drops below its melting point.

  • Change the Solvent: Switch to a lower-boiling solvent (e.g., switch from Toluene to Ethanol).

  • The "Cloud Point" Technique: If using EtOAc/Heptane:

    • Dissolve in hot EtOAc.

    • Add hot Heptane slowly until just cloudy.

    • Add one drop of EtOAc to clear it.[1][2][4]

    • Seed it: Add a tiny crystal of crude product.

    • Cool very slowly (wrap the flask in foil/towel).

Q2: The solution turned dark purple/brown during heating.

Diagnosis: Iodine liberation. The C-I bond is labile, especially under light or excessive heat.[2][3] Free iodine (


) acts as a radical initiator and can degrade your aldehyde.[1][2]

Corrective Actions:

  • Amber Glass: Perform all recrystallizations in amber glassware or wrap the flask in aluminum foil.

  • Thiosulfate Wash: If the crude is already dark, dissolve it in EtOAc and wash with 5% Sodium Thiosulfate (

    
    ) solution before attempting recrystallization.[2][3] This reduces 
    
    
    
    back to colorless iodide.[1][2]
  • Limit Heat: Do not boil for extended periods. Dissolve as quickly as possible.

Q3: I have low recovery (Yield < 50%).

Diagnosis: The propoxy and ethoxy groups make the molecule too soluble in organic solvents, even when cold.

Corrective Actions:

  • Cold Filtration: After the flask reaches room temperature, place it in a freezer (-20°C) for 12 hours before filtering.

  • Solvent Switch: If using Ethanol, switch to Methanol/Water (9:1) or IPA/Hexane .[1][2] The lower solubility of the alkyl chains in methanol might force precipitation.[2][3]

Part 3: The "Gold Standard" Protocol

Objective: Purify 5.0 g of crude 3-Ethoxy-5-iodo-4-propoxybenzaldehyde. Recommended System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).[1][2][4]

  • Preparation:

    • Weigh 5.0 g of crude solid into a 100 mL Erlenmeyer flask.

    • Critical: Wrap the flask in aluminum foil to protect from light.

    • Prepare 50 mL of Heptane and heat it to ~60°C in a separate beaker.

  • Dissolution:

    • Add 10 mL of Ethyl Acetate (EtOAc) to the crude.[2][3]

    • Heat gently on a stir plate (set to 60°C).

    • If not dissolved, add EtOAc in 2 mL increments until the solid just disappears.[2][3] (Do not add excess).

  • Clarification (Optional but Recommended):

    • If the solution is dark or contains particulates, filter it while hot through a glass wool plug or sintered glass funnel.[2][3]

  • Crystallization:

    • While keeping the EtOAc solution hot, slowly pipette the hot Heptane into the flask.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[2][3]

    • Add 0.5 mL of hot EtOAc to clear the solution.[2][3]

    • Remove from heat.[1][2][5][6][7][8] Place the flask on a cork ring.

    • Seeding: If you have pure crystals, add one now.[2][3]

    • Allow to cool to room temperature undisturbed for 2 hours.

  • Harvesting:

    • Cool in an ice bath for 30 minutes.

    • Filter via vacuum filtration (Buchner funnel).[1][2][6][9]

    • Wash the cake with 10 mL of cold Heptane.

    • Dry in a vacuum oven at 40°C (Avoid high heat due to iodine).[1][2]

Part 4: Decision Logic (Workflow)

RecrystallizationLogic Start Start: Crude Material SolubilityTest Solubility Test (50mg) Start->SolubilityTest CheckSoluble Is it soluble in hot EtOH? SolubilityTest->CheckSoluble SingleSolvent Single Solvent Path (Ethanol or IPA) CheckSoluble->SingleSolvent Yes BinarySolvent Binary Solvent Path (EtOAc + Heptane) CheckSoluble->BinarySolvent No (Needs stronger solvent) CheckColor Issue: Purple Color? SingleSolvent->CheckColor BinarySolvent->CheckColor OilingOut Issue: Oiling Out? FixOil Add Seed Crystal Slow Cool Increase Solvent Vol OilingOut->FixOil Yes FinalFilter Vacuum Filtration Wash w/ Cold Anti-Solvent OilingOut->FinalFilter No FixOil->FinalFilter CheckColor->OilingOut No ThioWash Wash w/ Na2S2O3 Use Amber Glass CheckColor->ThioWash Yes ThioWash->OilingOut YieldCheck Check Purity (NMR/HPLC) FinalFilter->YieldCheck

Caption: Decision matrix for solvent selection and troubleshooting phase separation (oiling out) or iodine degradation.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[2][3] (Standard reference for recrystallization techniques and solvent properties).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[2][3] (Authoritative source for purification of specific aromatic aldehyde classes).[1][2][7]

  • Manchand, P. S.; et al. "Synthesis of 3-ethoxy-4-methoxybenzaldehyde (Apremilast Intermediate)."[1][2][3] Journal of Organic Chemistry, 2010 . (Reference for solubility behavior of alkoxy-benzaldehydes).

  • PubChem Database. Compound Summary for 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (CID 237243). [Link] (Used for structural analogy and physicochemical property inference).[1][2][3]

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Validation of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

Target Molecule: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde Primary Application: Pharmaceutical intermediate (functionalized benzaldehyde scaffold).[1] Analytical Challenge: Confirming the successful introduction of the iodine atom at the C-5 position and distinguishing the product from its non-iodinated precursor (3-ethoxy-4-propoxybenzaldehyde) and potential regioisomers.

This guide provides a comparative 1H NMR analysis. It contrasts the target molecule against its direct synthetic precursor to demonstrate the specific spectral changes—specifically the loss of ortho-coupling and the emergence of meta-coupling—that validate the structure.[1]

Structural Analysis & Proton Assignment Logic

To interpret the spectrum accurately, we must first define the proton environments.[1] The introduction of the iodine atom at position 5 significantly alters the aromatic region compared to the precursor.[1]

The Molecule[1][2][3][4][5][6]
  • Core: Benzaldehyde.[1][2][3][4][5][6][7]

  • Substituents:

    • C-1: Formyl (-CHO).[1]

    • C-3: Ethoxy (-OCH₂CH₃).[1][2]

    • C-4: Propoxy (-OCH₂CH₂CH₃).[1]

    • C-5: Iodine (-I).[1][3]

  • Remaining Protons: H-2 and H-6.

Comparative Coupling Logic
  • Precursor (Non-iodinated): The aromatic ring has protons at H-2, H-5, and H-6.[1]

    • H-5 and H-6 are ortho to each other (

      
      ).[1]
      
    • H-2 is isolated, showing only small meta coupling (

      
      ).[1]
      
  • Target (Iodinated): The iodine replaces H-5.[1]

    • H-2 and H-6 are now meta to each other.[1]

    • Key Diagnostic: The disappearance of the large ortho-coupling (8 Hz) and the appearance of two doublets with fine meta-coupling (

      
      ).
      

Experimental Protocol: High-Resolution 1H NMR

To resolve the fine meta-coupling (~1.8 Hz), standard high-throughput parameters are often insufficient.[1] Use this optimized protocol.

Sample Preparation[1][4][5][10]
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: CDCl₃ is preferred over DMSO-d₆ for this lipophilic molecule to prevent viscosity broadening, which can obscure small coupling constants.[1]

  • Filtration: If the solution is cloudy (inorganic salts from iodination), filter through a cotton plug into the NMR tube.[1]

Acquisition Parameters (600 MHz or 400 MHz)
  • Pulse Sequence: Standard 1D Proton (zg30).[1]

  • Spectral Width: -2 to 14 ppm (ensure Aldehyde @ ~9.8 ppm is captured).[1]

  • Relaxation Delay (D1): 2.0 seconds (Crucial for accurate integration of the aldehyde proton).[1]

  • Scans (NS): 16 (minimum) to 64 (for high S/N).

  • Apodization: Exponential multiplication with LB = 0.3 Hz .[1] Do not use high LB values (>1.0 Hz) or you will smooth out the diagnostic meta-coupling.

Comparative Data Analysis

The following table contrasts the Target Product with its Non-Iodinated Precursor. Data is extrapolated from validated analogs (e.g., 5-iodo-ethylvanillin) and substituent effect principles [1, 2].[1]

Table 1: Chemical Shift Comparison (CDCl₃)[5]
Proton AssignmentTypeTarget Product (5-Iodo)Precursor (Non-Iodo)Diagnostic Change
-CHO (Aldehyde) Singlet9.73 - 9.80 ppm 9.83 ppmSlight upfield shift due to steric crowding/ortho-effect.[1]
Ar-H (Pos 6) Doublet7.86 ppm (

)
7.42 ppm (dd)Major Deshielding (+0.4 ppm) by Iodine; Loss of 8Hz coupling.
Ar-H (Pos 2) Doublet7.39 ppm (

)
7.40 ppm (d)Minimal shift; Coupling changes from meta-only to meta-meta interaction.[1]
Ar-H (Pos 5) --ABSENT 6.98 ppm (d,

)
Disappearance of this signal is the primary confirmation.
-OCH₂- (Ethoxy) Quartet4.15 ppm4.18 ppmMinimal change.[1]
-OCH₂- (Propoxy) Triplet4.05 ppm4.02 ppmMinimal change.[1]
-CH₂- (Propoxy) Multiplet1.85 ppm1.88 ppmMinimal change.[1]
-CH₃ (Ethoxy) Triplet1.48 ppm1.49 ppmMinimal change.[1]
-CH₃ (Propoxy) Triplet1.08 ppm1.06 ppmMinimal change.[1]

Note on Regiochemistry: If the Iodine had attacked position 2 (highly unlikely due to sterics), the aldehyde proton would likely split or shift significantly, and the H-5/H-6 system would remain as two ortho-coupled doublets.[1] The observation of two small doublets (H-2/H-6) confirms the 5-iodo substitution.[1]

Structural Validation Workflow (Visualization)

The following diagram illustrates the logical decision tree used to confirm the structure based on the spectral data described above.

G Start Analyze 1H NMR Spectrum (Aromatic Region 6.5 - 8.0 ppm) CheckCoupling Check Coupling Constants (J) Start->CheckCoupling OrthoPresent Large Doublets Present (J ≈ 8.0 Hz) CheckCoupling->OrthoPresent Detected MetaOnly Only Small Doublets Present (J ≈ 1.8 Hz) CheckCoupling->MetaOnly Detected ResultPrecursor Identify: Precursor/Starting Material (H-5 and H-6 are adjacent) OrthoPresent->ResultPrecursor CheckIntegrals Check Integration Ratio (Ar-H : CHO) MetaOnly->CheckIntegrals ResultProduct Identify: 5-Iodo Product (H-2 and H-6 are meta separated) Int2to1 2:1 Ratio (2 Ar-H protons) CheckIntegrals->Int2to1 Int3to1 3:1 Ratio (3 Ar-H protons) CheckIntegrals->Int3to1 Int2to1->ResultProduct Confirmed Int3to1->ResultPrecursor Incomplete Rxn

Caption: Decision tree for distinguishing the 5-iodo product from the non-iodinated precursor based on aromatic coupling constants.

Detailed Analysis of Substituent Effects

To explain the causal link between the structure and the spectrum (E-E-A-T), we analyze the electronic environment.[1]

  • The Iodine Effect (Heavy Atom):

    • Iodine is electronegative but also large and polarizable.[1]

    • On H-6: H-6 is ortho to the carbonyl (deshielding) and ortho to the Iodine.[1] While Iodine can sometimes cause a "Heavy Atom Effect" (shielding) on the attached Carbon (C-5), it typically deshields the ortho proton (H-6) due to van der Waals deshielding (steric compression) and inductive effects.[1] This explains why H-6 shifts downfield to ~7.86 ppm [3].[1]

  • The Alkoxy Groups:

    • The 3-Ethoxy and 4-Propoxy groups are strong electron donors by resonance.[1] This increases electron density in the ring, generally shielding the protons compared to unsubstituted benzaldehyde.[1] However, the strong electron-withdrawing nature of the aldehyde and iodine dominates the shifts of H-2 and H-6.[1]

  • Differentiation of Alkyl Chains:

    • Ethoxy vs. Propoxy: The key distinction is the multiplicity of the central methylene .[1]

      • Ethoxy: Only shows a Quartet (CH₂) and Triplet (CH₃).[1]

      • Propoxy: Shows a Triplet (O-CH₂), a Multiplet/Sextet (central -CH₂-), and a Triplet (CH₃).[1]

    • Validation: Ensure the integration of the multiplet at ~1.85 ppm corresponds to exactly 2 protons.[1] If this is missing, you may have the ethoxy analog or a hydrolysis product.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][7] (Standard text for coupling constant analysis).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for chemical shift prediction tables).

  • Moustafa, M. E., et al. (2003).[1][4] Synthesis and characterization of iodinated phenolic derivatives. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 33(3), 453–468.[1]

  • PubChem. (2025).[1][7] 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (Analogous Data). National Library of Medicine.[1] [Link]

Sources

A Comparative Guide to HPLC Purity Standards for 3-Ethoxy-5-iodo-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of safety and efficacy. For a compound such as 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs), rigorous purity assessment is not merely a quality control checkpoint; it is a critical determinant of the final drug product's integrity. This guide provides an in-depth comparison of analytical methodologies for determining the purity of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, with a primary focus on High-Performance Liquid Chromatography (HPLC).

The Criticality of Purity for Pharmaceutical Intermediates

The presence of impurities in a pharmaceutical intermediate can have cascading effects on the final API. These impurities can arise from various sources, including the raw materials, side reactions during synthesis, or degradation. Even trace amounts of certain impurities can be toxic, reduce the therapeutic efficacy of the drug, or affect its stability. Therefore, a robust and validated analytical method for purity determination is paramount.

The Gold Standard: Reverse-Phase HPLC (RP-HPLC)

For non-volatile, polar to moderately non-polar organic molecules like 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique. Its widespread adoption is due to its high resolution, sensitivity, and reproducibility.

A typical RP-HPLC method for a substituted benzaldehyde would utilize a C18 stationary phase. The C18 column, packed with silica particles bonded with octadecylsilane, provides a non-polar environment. The separation is then achieved by eluting the sample with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[1][2][3] The components of the sample will partition between the stationary and mobile phases based on their polarity. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

For 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, an isocratic mobile phase of acetonitrile and water would likely provide good separation from potential impurities. The aromatic nature and the presence of a chromophore (the benzaldehyde group) make UV detection an ideal choice, likely around 254 nm.[4]

Potential Impurities:

The synthesis of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde would likely involve the etherification of a dihydroxybenzaldehyde precursor. Potential impurities could include:

  • Starting materials: Unreacted dihydroxy-iodobenzaldehyde.

  • Mono-etherified intermediates: 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde or 3-hydroxy-5-iodo-4-propoxybenzaldehyde.

  • Reagents: Residual alkylating agents.

  • By-products: Compounds formed from side reactions.

Comparative Analysis of Purity Determination Techniques

While RP-HPLC is the workhorse for purity analysis, other techniques offer distinct advantages for specific analytical challenges.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Differential partitioning between a stationary and mobile phase, with detection by UV-Vis absorbance.Robust, reproducible, widely available, good for quantitative analysis of known impurities.Limited peak capacity compared to UPLC, not suitable for non-UV active compounds, does not provide structural information.Routine quality control, purity and assay of the main component.
UPLC-UV Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis times, higher resolution and sensitivity, lower solvent consumption.Higher initial instrument cost, more susceptible to clogging from dirty samples.High-throughput screening, analysis of complex mixtures with many impurities.
GC-FID/MS Separation of volatile compounds in the gas phase, with detection by Flame Ionization (FID) or Mass Spectrometry (MS).Excellent for volatile and semi-volatile impurities, high sensitivity (especially with MS).Not suitable for non-volatile or thermally labile compounds, requires derivatization for some analytes.Analysis of residual solvents and other volatile organic impurities.
HPLC-MS Combines the separation power of HPLC with the detection and identification capabilities of Mass Spectrometry.Provides molecular weight and structural information of impurities, excellent for identifying unknown impurities.Higher cost and complexity, potential for ion suppression effects.Impurity identification and structural elucidation, trace-level impurity analysis.

Experimental Protocols

Standard RP-HPLC Method for Purity Determination of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde

This protocol is a self-validating system based on established methods for similar benzaldehyde derivatives.[1][2][4]

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector (e.g., Shimadzu LC10-Avp system or similar).[4]

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • 3-Ethoxy-5-iodo-4-propoxybenzaldehyde reference standard and sample.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the 3-Ethoxy-5-iodo-4-propoxybenzaldehyde reference standard and dissolve in 10 mL of the mobile phase to get a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

5. Data Analysis:

  • Identify the peak corresponding to 3-Ethoxy-5-iodo-4-propoxybenzaldehyde in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Visualizations

HPLC Method Development and Validation Workflow

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Target Profile Column_Selection Column & Stationary Phase Selection Dev_Start->Column_Selection Mobile_Phase Mobile Phase Optimization Column_Selection->Mobile_Phase Detection Detector Parameter Optimization Mobile_Phase->Detection Dev_End Optimized Method Detection->Dev_End Specificity Specificity Dev_End->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Val_End Validated Method Robustness->Val_End

Caption: Workflow for HPLC method development and validation.

Decision Tree for Analytical Method Selection

Method_Selection Start Analytical Goal? Routine_QC Routine QC (Purity/Assay) Start->Routine_QC Known Impurities Impurity_ID Impurity Identification Start->Impurity_ID Unknown Impurities Volatile_Imp Volatile Impurities? Start->Volatile_Imp Residual Solvents High_Throughput High Throughput Needed? Routine_QC->High_Throughput HPLC_MS HPLC-MS Impurity_ID->HPLC_MS GC_FID_MS GC-FID/MS Volatile_Imp->GC_FID_MS HPLC_UV HPLC-UV High_Throughput->HPLC_UV No UPLC_UV UPLC-UV High_Throughput->UPLC_UV Yes

Caption: Decision tree for selecting the appropriate analytical method.

References

  • Title: RETENTION OF SUBSTITUTED BENZALDEHYDES ON RP-HPLC. CORRELATION WITH PARTITION COEFFICIENTS AND MOLECULAR DESCRIPTORS Source: Taylor & Francis Online URL: [Link]

  • Title: RETENTION OF SUBSTITUTED BENZALDEHYDES ON RP-HPLC. CORRELATION WITH PARTITION COEFFICIENTS AND MOLECULAR DESCRIPTORS Source: Journal of Liquid Chromatography & Related Technologies URL: [Link]

  • Title: Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum Source: RSC Advances URL: [Link]

  • Title: Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati Source: Semantic Scholar URL: [Link]

  • Title: Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors Source: ResearchGate URL: [Link]

  • Title: Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde Source: PubChem URL: [Link]

  • Title: HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations Source: ResearchGate URL: [Link]

  • Title: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants Source: Waters URL: [Link]

  • Title: Method for the determination of aldehydes and ketones in ambient air using HPLC Source: EPA URL: [Link]

  • Title: Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives Source: ResearchGate URL: [Link]

  • Title: Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives Source: ACS Publications URL: [Link]

  • Title: 3-Ethoxy-4-methoxybenzaldehyde Source: PubChem URL: [Link]

  • Title: 3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde Source: ChemSynthesis URL: [Link]

  • Title: Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography Source: Journal of Food and Drug Analysis URL: [Link]

Sources

Publish Comparison Guide: LC-MS Fragmentation of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2][3][4][5][6]

3-Ethoxy-5-iodo-4-propoxybenzaldehyde is a specialized trisubstituted aromatic building block, frequently utilized in the synthesis of phosphodiesterase (PDE) inhibitors and other bioactive heterocycles. Its structural complexity—featuring two distinct alkoxy chains (ethoxy, propoxy) and a labile iodine handle—presents unique challenges and opportunities in mass spectrometry characterization.

This guide provides a detailed technical comparison of the fragmentation dynamics of this target molecule against its non-iodinated analog. By understanding the specific Mass Spectral Fingerprint —particularly the competition between alkoxy chain scission and C-I bond cleavage—researchers can validate synthesis intermediates with high confidence.

Chemical Profile & Theoretical Mass Properties

Before analyzing fragmentation, the fundamental mass properties must be established to calibrate the LC-MS method.

PropertyTarget MoleculeComparator (Des-iodo Analog)
Compound Name 3-Ethoxy-5-iodo-4-propoxybenzaldehyde 3-Ethoxy-4-propoxybenzaldehyde
Formula


Monoisotopic Mass 334.0066 Da 208.1099 Da

(ESI)
335.0139 m/z 209.1172 m/z

(ESI)
357.9958 m/z 231.0992 m/z
Key Substituents Iodine (C-5), Ethoxy (C-3), Propoxy (C-4)Ethoxy (C-3), Propoxy (C-4)

LC-MS Methodology & Ionization Protocols

To achieve the fragmentation patterns described below, the following experimental conditions are recommended. These protocols are self-validating, ensuring that thermal degradation does not mimic collision-induced dissociation (CID).

Ionization Source Parameters (ESI+)
  • Polarity: Positive Mode (ESI+) is preferred due to the basicity of the carbonyl oxygen, facilitating protonation

    
    .
    
  • Capillary Voltage: 3.0 – 3.5 kV. Note: Avoid excessive voltage (>4.0 kV) to prevent in-source deiodination.

  • Source Temp: 300°C.

  • Cone Voltage: 20–30 V.

Collision Induced Dissociation (CID) Strategy
  • Gas: Argon or Nitrogen.

  • Energy Ramp:

    • Low CE (10-15 eV): Preserves molecular ion; minor alkyl losses.

    • Med CE (20-35 eV): Triggers C-I cleavage and extensive dealkylation.

    • High CE (>40 eV): Ring fragmentation and CO loss.

Fragmentation Mechanism Analysis

The fragmentation of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde is governed by three competing pathways: McLafferty-type rearrangements of the alkoxy chains, homolytic cleavage of the C-I bond, and alpha-cleavage of the aldehyde.

Pathway A: Alkoxy Chain Scission (Diagnostic)

Unlike simple aromatics, the presence of ethoxy and propoxy groups allows for specific neutral losses.

  • Propoxy Group (

    
    ):  Undergoes loss of propene (
    
    
    
    , -42 Da) via a 4-membered transition state, generating a phenolic hydroxyl.
  • Ethoxy Group (

    
    ):  Undergoes loss of ethene (
    
    
    
    , -28 Da).

Causality Insight: The propoxy group typically fragments before the ethoxy group due to the slightly higher stability of the secondary radical/cation intermediates formed during the rearrangement of the longer propyl chain compared to the ethyl chain.

Pathway B: The Iodine Effect (The "Signature")

The C-I bond is the weakest bond in the molecule (~50-60 kcal/mol).

  • Radical Loss: Loss of Iodine radical (

    
    , -127 Da) creates a radical cation 
    
    
    
    .
  • Acid Loss: Loss of HI (-128 Da) is less common in ESI+ but possible if adjacent protons are available.

Comparative Fragmentation Table
Transition TypeFragment OriginTarget m/z (approx)Des-iodo Analog m/z
Precursor Ion

335.0 209.1
Primary Loss Loss of Propene (

)
293.0 167.1
Secondary Loss Loss of Ethene (

)
307.0 (direct) / 265.0 (combined)181.1 / 139.1
Iodine Loss Loss of

(-127)
208.0 (Radical Cation)N/A
Deep Fragment Loss of CO (-28)237.0 (from 265)111.1

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways. The "Iodine Scission" path is the critical differentiator from standard alkoxy-benzaldehydes.

FragmentationPath M_Ion Precursor [M+H]+ m/z 335.0 Frag_Propoxy Loss of Propene (-42 Da) [M+H - C3H6]+ m/z 293.0 M_Ion->Frag_Propoxy Low CE (McLafferty) Frag_Iodine Loss of Iodine Radical (-127 Da) [M+H - I•]+ m/z 208.0 M_Ion->Frag_Iodine Med CE (Weak C-I Bond) Frag_Ethoxy Loss of Ethene (-28 Da) [M+H - C3H6 - C2H4]+ m/z 265.0 Frag_Propoxy->Frag_Ethoxy Sequential Dealkylation Frag_CO Loss of CO (-28 Da) Phenolic Core Ion m/z 237.0 Frag_Ethoxy->Frag_CO Ring Contraction Frag_Iodine->Frag_Ethoxy Alt Pathway

Figure 1: Comparative fragmentation tree highlighting the divergence between alkyl chain loss (yellow) and iodine loss (red).

Experimental Verification Protocol

To confirm the identity of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde in a mixture, follow this stepwise validation logic:

  • Isolate Precursor: Select m/z 335.0 in Q1.

  • Check Isotope Pattern: Iodine is monoisotopic. The M+1 peak (C13) should be ~13% of the parent. If you see an M+2 pattern characteristic of Br or Cl, the synthesis failed.

  • Ramp Collision Energy (20 -> 40 eV):

    • Look for the emergence of m/z 208 . This is the specific "fingerprint" of iodine loss.

    • Confirm the presence of m/z 293 (Propyl loss).

  • Negative Control: Inject the des-iodo analog (if available). It will show m/z 209 -> 167 but will never show the high-mass loss of 127 Da.

References

  • Smith, R. M. (2015). Understanding Mass Spectra: A Basic Approach. Wiley.[1][2] (General principles of aromatic fragmentation).

  • NIST Mass Spectrometry Data Center . Benzaldehyde, 4-ethoxy- Mass Spectrum.[3] National Institute of Standards and Technology.[3]

  • Holčapek, M., et al. (2010). Fragmentation behavior of iodinated aromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Mechanisms of C-I bond cleavage).
  • PubChem . 3-Ethoxy-4-methoxybenzaldehyde Spectral Data. National Library of Medicine.

  • BenchChem . Comparative Guide to Mass Spectrometry Fragmentation of Substituted Benzaldehydes.

Sources

A Senior Application Scientist's Guide to Aryl Iodide Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In modern synthetic chemistry, particularly in the realms of pharmaceuticals and materials science, the ability to predictably functionalize aromatic scaffolds is paramount. Substituted benzaldehydes serve as critical building blocks, offering three distinct points for chemical modification: the aldehyde, the aromatic ring, and its substituents. This guide provides an in-depth comparison of the reactivity of two such building blocks: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde (Molecule A) and its less sterically encumbered analog, 5-Iodo-4-methoxy-3-hydroxybenzaldehyde (5-Iodovanillin, Molecule B) .

While seemingly similar, the variation in alkoxy substituents imparts significant, nuanced differences in their chemical behavior. This analysis will dissect these differences, focusing on the two primary reactive sites: the carbon-iodine (C-I) bond, a linchpin for cross-coupling reactions, and the electrophilic aldehyde group. Our objective is to provide field-proven insights and actionable data to guide your experimental design.

Part 1: Structural and Electronic Profile

At first glance, both molecules are electron-rich aromatic systems, activated by multiple oxygen-containing substituents. However, the nature and size of these groups create distinct steric and electronic environments.

Electronic Effects: All alkoxy groups (methoxy, ethoxy, propoxy) and the hydroxyl group are potent electron-donating groups through resonance (+R effect), where an oxygen lone pair delocalizes into the aromatic π-system.[1][2] This effect significantly increases the electron density of the ring, making it more susceptible to electrophilic attack and influencing the reactivity of the attached functional groups.[3][4] Concurrently, due to oxygen's high electronegativity, these groups exert a weaker, electron-withdrawing inductive effect (-I effect).[1] In nearly all cases involving alkoxy groups on an aromatic ring, the resonance effect is dominant.[5] The difference in electron-donating capacity between methoxy, ethoxy, and propoxy is generally considered minimal, leading to a similar electronic influence on the aldehyde's reactivity in both molecules.

Steric Effects: The primary divergence between Molecule A and Molecule B lies in steric hindrance. Molecule A possesses a bulky ethoxy group at the C3 position and a propoxy group at C4. These flank the iodine atom at C5, creating a sterically congested environment. In contrast, Molecule B has a smaller hydroxyl group at C3 and a methoxy group at C4, presenting a much more accessible iodine atom. This difference in steric bulk is the single most critical factor governing the reactivity at the C-I bond.

Caption: Steric hindrance at the C-I bond.

Part 2: Comparative Reactivity Analysis

The structural differences outlined above manifest directly in the outcomes of key synthetic transformations. We will focus on two major classes of reactions: palladium-catalyzed cross-coupling at the C-I bond and nucleophilic additions to the aldehyde.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings are foundational for C-C bond formation and rely on the oxidative addition of an aryl halide to a palladium(0) catalyst.[6][7] This initial step is highly sensitive to the steric environment around the C-X bond.[8]

Hypothesis: The significant steric shielding of the C-I bond in Molecule A by the adjacent ethoxy and propoxy groups is expected to retard the rate of oxidative addition compared to the more accessible C-I bond in Molecule B.[9][10] Consequently, Molecule B should exhibit superior reactivity, requiring milder conditions or achieving higher yields in shorter reaction times.

Supporting Evidence & Data: While direct kinetic comparisons for these exact molecules are not published, extensive research on sterically hindered Suzuki-Miyaura couplings confirms this principle.[11][12] Studies consistently show that di-ortho-substituted aryl halides are significantly less reactive than their less hindered counterparts.[10] For instance, the successful coupling of 5-iodovanillin (Molecule B) in Suzuki and Sonogashira reactions is well-documented, often proceeding under relatively mild, aqueous conditions.[6][13][14]

FeatureMolecule A (Predicted)Molecule B (Observed)Rationale
Reaction Rate SlowerFasterReduced steric hindrance allows easier access for the bulky Pd catalyst to the C-I bond.[8]
Required Temp. HigherMilderOvercoming the higher activation energy for oxidative addition requires more thermal energy.
Catalyst Loading Potentially HigherLowerMore challenging substrates often require a higher catalyst concentration to achieve reasonable conversion.
Ligand Choice Requires bulky, electron-rich phosphine ligands (e.g., Buchwald-type) to promote oxidative addition.[9]Can often proceed with simpler ligands or even ligand-free systems (e.g., Pd/C).[6][14]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Iodovanillin (Molecule B)

This protocol is adapted from established green chemistry procedures and demonstrates the high reactivity of 5-Iodovanillin.[6][14]

Objective: To synthesize 6-hydroxy-5-methoxy-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde.

Materials:

  • 5-Iodovanillin (Molecule B)

  • 4-Methylphenylboronic acid

  • Potassium Carbonate (K₂CO₃)

  • 10% Palladium on Carbon (Pd/C)

  • Deionized Water

  • 2.0 M Hydrochloric Acid (HCl)

Procedure:

  • To a suitable reaction vessel, add 5-iodovanillin (1.0 eq), 4-methylphenylboronic acid (1.3 eq), and K₂CO₃ (3.0 eq).

  • Add 10% Pd/C (approx. 5 mol % Pd).

  • Add deionized water to form a stirrable slurry.

  • Heat the reaction mixture to reflux (or use microwave irradiation at 150°C for 5-10 minutes) with vigorous stirring.[6]

  • Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).

  • Cool the mixture to room temperature and slowly acidify with 2.0 M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_iodide Ar-I (Molecule A or B) aryl_iodide->oxidative_addition pd2_complex Ar-Pd(II)-I(L2) oxidative_addition->pd2_complex Rate-determining step, hindered by bulky groups transmetalation Transmetalation pd2_complex->transmetalation boronic_acid Ar'B(OH)2 boronic_acid->transmetalation base Base (e.g., K2CO3) base->transmetalation pd2_diaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Nucleophilic Addition to the Aldehyde Group

Reactions at the aldehyde carbonyl, such as the Wittig olefination, are governed primarily by the electrophilicity of the carbonyl carbon.[15][16]

Hypothesis: Both molecules possess strongly electron-donating groups (alkoxy, hydroxy) ortho and para to the aldehyde. These groups increase electron density on the ring and, by extension, decrease the electrophilicity of the aldehyde carbon. Therefore, both Molecule A and Molecule B are expected to be less reactive towards nucleophiles than unsubstituted benzaldehyde. As the electronic effects of the substituents are very similar, their reactivity at the aldehyde should be comparable, with only minor differences possible for extremely bulky nucleophiles due to the ethoxy group in Molecule A.

Supporting Evidence & Data: The principle that electron-donating groups deactivate aldehydes towards nucleophilic attack is a cornerstone of organic chemistry.[17] While a direct kinetic comparison is unavailable, the Wittig reaction, for example, is known to proceed effectively with electronically rich benzaldehydes, though they are less reactive than their electron-poor counterparts.[16][18]

FeatureMolecule A (Predicted)Molecule B (Predicted)Rationale
Electrophilicity LowLowStrong +R effect from substituents reduces the partial positive charge on the carbonyl carbon.
Reaction Rate Similar to BSimilar to ADominant electronic effects are comparable for both molecules.
Steric Hindrance Minor hindrance from ortho-ethoxy groupMinimal hindrance from ortho-hydroxy groupMay slightly affect rate with very bulky nucleophiles (e.g., complex Wittig reagents).
Experimental Protocol: Wittig Olefination of a Substituted Benzaldehyde

This general protocol can be adapted for either Molecule A or B to form a corresponding styrene derivative.[16][19]

Objective: To convert the benzaldehyde to an alkene using a phosphonium ylide.

Materials:

  • Substituted Benzaldehyde (Molecule A or B)

  • Methyltriphenylphosphonium bromide (or other desired phosphonium salt)

  • Strong base (e.g., n-Butyllithium (n-BuLi) or Sodium Hydride (NaH))

  • Anhydrous solvent (e.g., THF or Diethyl Ether)

Procedure:

  • Ylide Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0°C and add the strong base (e.g., n-BuLi, 1.0 eq) dropwise. Allow the mixture to stir and warm to room temperature, typically forming a characteristic colored ylide solution.

  • Wittig Reaction: Dissolve the benzaldehyde (Molecule A or B, 1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting alkene product by column chromatography.

Part 3: Conclusion and Outlook

The comparative analysis reveals a clear dichotomy in the reactivity of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde (A) and 5-Iodovanillin (B).

  • For reactions at the C-I bond, such as palladium-catalyzed cross-couplings, Molecule B (5-Iodovanillin) is unequivocally the more reactive substrate. Its reduced steric hindrance allows for more facile oxidative addition, enabling reactions under milder conditions and likely providing higher yields. Molecule A would require more specialized and forceful conditions, including tailored ligands and higher temperatures, to achieve similar transformations.

  • For reactions at the aldehyde carbonyl, both molecules exhibit similar, somewhat attenuated reactivity. Their reactivity is dominated by the powerful electron-donating nature of their substituents, which are electronically comparable. Steric factors are expected to play only a minor role, potentially becoming relevant only when using exceptionally bulky nucleophilic reagents.

Final Recommendation for Researchers: When planning a synthesis where the primary transformation involves the aryl iodide, 5-Iodovanillin is the superior starting material due to its enhanced reactivity. If the synthetic design requires the specific ethoxy and propoxy substituents of Molecule A, be prepared to screen more robust catalytic systems to overcome the significant steric challenge at the C-5 position.

References

  • Palesch, J. J., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Taylor & Francis Online. [Link]

  • Palesch, J. J., et al. (2019). Published Sonogashira coupling reaction using 5-iodovanillin. ResearchGate. [Link]

  • Wang, X., et al. (2022). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry. [Link]

  • Rhodium.ws. (n.d.). Iodination and Hydroxylation of Vanillin. . [Link]

  • Palesch, J. J., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. ResearchGate. [Link]

  • Jan. (2016). Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link]

  • Mohamed, S. A., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC - NIH. [Link]

  • Pierpa. (2021). 5-iodovanillin synthesis. PierpaLab. [Link]

  • Mondal, B., et al. (2017). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]

  • University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. UCI Department of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. . [Link]

  • long. (2014). Wittig reaction with benzaldehyde. Chemistry Stack Exchange. [Link]

  • Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]

  • Ernst, L. (2017). Methoxy gp on aromatic ring? ResearchGate. [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

  • Zhang, Y., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. [Link]

  • Chemistry LibreTexts. (2020). How Delocalized Electrons Affect pKa Values. Chemistry LibreTexts. [Link]

  • Maiti, D., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Palesch, J. J., et al. (2019). Iodination of Vanillin and Subsequent Suzuki-Miyaura Coupling. Scribd. [Link]

  • Liu, W-B., et al. (2015). Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. Semantic Scholar. [Link]

  • Chandrashekar, H. B., et al. (2021). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Maiti, D., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Denmark, S. E., et al. (2002). Cross-coupling reactions of arylsilanols with substituted aryl halides. PubMed - NIH. [Link]

  • Yoshino, J., et al. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. PMC - NIH. [Link]

  • Delphinium1. (2015). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. [Link]

  • ChemSynthesis. (n.d.). 3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde. chemsynthesis.com. [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. PubChem. [Link]

  • Google Patents. (2019). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. (2021). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. ResearchGate. [Link]

  • Ali, A. M., et al. (2019). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Journal of Physics: Conference Series. [Link]

  • Cárdenas-García, S., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. PubMed. [Link]

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A Researcher's Guide to Establishing a Certificate of Analysis for Novel Compounds: A Case Study with CAS 834907-89-0

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of reproducible and reliable results. A Certificate of Analysis (CoA) is more than a mere document; it is a batch-specific guarantee of a compound's identity, purity, and quality.[1][2][3] But what happens when the compound is novel or, like CAS 834907-89-0 (3-ethoxy-5-iodo-4-propoxybenzaldehyde) , lacks an extensive body of public data?[4] In such cases, the responsibility falls upon the scientist to define and demand a robust CoA that is fit for purpose.

This guide provides a comprehensive framework for establishing CoA requirements for new chemical entities (NCEs). We will dissect the critical components of a CoA, compare the stringency required for different research phases, and provide the technical rationale behind the essential analytical tests, using the obscure benzaldehyde derivative, CAS 834907-89-0, as our working example.

Part 1: The Anatomy of a Trustworthy Certificate of Analysis

A CoA is a formal document that validates a specific batch of a product against its predetermined specifications.[5][6] For a novel compound, these specifications must be carefully established to ensure the material is suitable for its intended use, from early-stage discovery to preclinical evaluation. The core components are Identity, Purity, Impurity Profile, and Physicochemical Properties.

Identity Confirmation: Is It What It Claims to Be?

The first and most critical question a CoA must answer is whether the substance in the container is, in fact, the correct molecule. For 3-ethoxy-5-iodo-4-propoxybenzaldehyde, this involves confirming its molecular weight and structural features.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound. For our case study, the expected monoisotopic mass of C12H15IO3 is 334.0011 g/mol . The CoA should report the observed mass, confirming it matches the theoretical value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): NMR provides a detailed fingerprint of the molecule's structure. The CoA should include a spectrum that is interpreted and confirmed to be consistent with the structure of 3-ethoxy-5-iodo-4-propoxybenzaldehyde, showing the correct number of protons, their chemical shifts, and splitting patterns.

  • Infrared (IR) Spectroscopy: While less specific than NMR, IR can confirm the presence of key functional groups, such as the aldehyde's carbonyl (C=O) stretch.

Purity Assessment: How Much of the Desired Compound is Present?

Purity is arguably the most critical parameter for ensuring experimental reproducibility. The primary technique for assessing the purity of a non-volatile organic molecule like our example compound is High-Performance Liquid Chromatography (HPLC).

  • Chromatographic Purity (HPLC/UPLC): The CoA must specify the purity as a percentage, determined by the area of the main peak relative to the total area of all peaks in the chromatogram. The method conditions (e.g., column, mobile phase, wavelength of detection) should also be stated. For research purposes, a purity of >95% is often acceptable, but for preclinical work, this requirement typically increases to >98% or even >99%.

Impurity Profiling: What Else is in the Bottle?

Understanding the nature and quantity of impurities is as important as knowing the purity of the main compound. Impurities can be process-related (from synthesis) or degradation products.[7][8][9][10]

  • Related Substances (HPLC): The same HPLC method used for purity can often be used to quantify individual impurities. The CoA should list any impurity exceeding a certain threshold (e.g., 0.1%).

  • Residual Solvents (Gas Chromatography - Headspace, GC-HS): Manufacturing processes often use organic solvents which must be removed. The CoA should report the levels of residual solvents and ensure they are below the limits defined by guidelines such as ICH Q3C.

  • Water Content (Karl Fischer Titration): The presence of water can affect a compound's stability and accurate weighing. This is a crucial parameter, especially for compounds that are sensitive to hydrolysis.

  • Inorganic Impurities (Residue on Ignition/Sulfated Ash): This test quantifies the amount of non-volatile inorganic material, which can include residual catalysts or salts.

Part 2: Establishing Specifications - A Phase-Appropriate Approach

The required stringency of a CoA is not static; it evolves with the stage of research.[11] A compound used for initial screening does not require the same level of characterization as one intended for pivotal preclinical toxicology studies. This risk-based approach is central to guidelines from the International Council for Harmonisation (ICH).[12][13][14]

The following workflow illustrates the decision-making process for establishing CoA specifications for a novel compound.

G Workflow for Establishing CoA Specifications for a Novel Compound A Start: Novel Compound Synthesized (e.g., CAS 834907-89-0) B Define Intended Use A->B C Early Discovery / Screening B->C Research Grade D In Vivo / Preclinical Studies B->D Preclinical Grade E Set Basic Specifications: - Identity (MS, 1H NMR) - Purity (HPLC >95%) - Appearance C->E F Set Stringent Specifications: - Identity (MS, 1H NMR, IR) - Purity (HPLC >98%) - Impurity Profile (<0.1% unspecified) - Residual Solvents (ICH Limits) - Water Content (Karl Fischer) - Residue on Ignition D->F G Develop & Validate Analytical Methods (ICH Q2) E->G F->G H Generate Batch-Specific CoA G->H I Release Material for Use H->I

Caption: Decision workflow for setting CoA specifications based on research phase.

Comparison of CoA Specifications: Research vs. Preclinical Grade

The practical application of this workflow results in different CoA requirements. The table below provides a hypothetical comparison for CAS 834907-89-0.

Test Parameter Research Grade Specification Preclinical Grade Specification Rationale & Methodology
Appearance White to Off-White SolidWhite Crystalline SolidVisual inspection. Crystalline form suggests higher purity.
Identity by ¹H NMR Conforms to StructureConforms to StructureConfirms the specific arrangement of atoms in the molecule.
Identity by MS (m/z) Report Value (Expected: ~334.0)[M+H]⁺ = 335.0 ± 0.2 amuConfirms molecular weight. Higher precision required for preclinical grade.
Purity by HPLC ≥ 95.0%≥ 98.5%Ensures dose accuracy and minimizes confounding effects from impurities.
Largest Single Impurity Report Value≤ 0.2%Controls known and unknown related substances that could have biological activity.
Water Content (KF) Report Value≤ 0.5%Prevents degradation and ensures accurate weighing for solution preparation.
Residual Solvents Not RequiredMeets ICH Q3C LimitsEnsures safety by limiting exposure to potentially toxic solvents.
Residue on Ignition Not Required≤ 0.1%Limits inorganic impurities, such as metal catalysts from synthesis.

Part 3: Foundational Experimental Protocols

To ensure the data on a CoA is trustworthy, the underlying analytical methods must be robust and well-documented.[15] The validation of these procedures is guided by principles outlined in ICH Q2(R2).[12][13][15] Below are example protocols for key tests.

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a standard method for determining the purity of an organic compound like 3-ethoxy-5-iodo-4-propoxybenzaldehyde.

G RP-HPLC Workflow for Purity Analysis A 1. Sample Preparation Dissolve ~1 mg/mL in Acetonitrile B 2. HPLC System Setup Column: C18, 4.6x150mm Mobile Phase A: Water + 0.1% TFA Mobile Phase B: Acetonitrile + 0.1% TFA A->B C 3. Gradient Elution Start: 30% B Gradient to 95% B over 15 min Hold 95% B for 5 min B->C D 4. Injection & Detection Inject 5 µL Detector: UV @ 254 nm C->D E 5. Data Analysis Integrate all peaks. Purity % = (Area of Main Peak / Total Area) * 100 D->E

Caption: Step-by-step workflow for HPLC purity determination.

Causality and Choices:

  • Reverse-Phase (C18 column): Chosen because our target molecule is moderately polar, making it well-suited for retention and separation on a nonpolar stationary phase.

  • Gradient Elution: A gradient from a weaker solvent (Water/TFA) to a stronger solvent (Acetonitrile/TFA) is used to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected within a reasonable run time.

  • UV Detection at 254 nm: Benzaldehyde derivatives contain an aromatic ring, which strongly absorbs UV light at this common wavelength, providing high sensitivity.

Protocol 2: Identity Confirmation by LC-MS

This protocol confirms the molecular weight of the target compound.

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • LC Separation: Use a rapid LC gradient (e.g., 5% to 95% acetonitrile in water over 5 minutes) on a C18 column to separate the main component from salts and excipients before it enters the mass spectrometer.

  • MS Ionization: Introduce the column effluent into the mass spectrometer using an Electrospray Ionization (ESI) source in positive ion mode. ESI is a "soft" ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.

  • MS Detection: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For CAS 834907-89-0 (MW 334.00), the expected peak would be at m/z 335.0.

Conclusion: The CoA as a Foundation for Scientific Integrity

For novel or poorly characterized compounds like CAS 834907-89-0, a comprehensive Certificate of Analysis is not a luxury but a necessity. It is the primary tool for mitigating risk and ensuring the quality and consistency of materials that form the basis of discovery. By understanding the key components of a CoA, adopting a phase-appropriate approach to setting specifications, and appreciating the scientific principles behind the analytical tests, researchers can take full control of their experimental variables, leading to more robust, reproducible, and ultimately more successful scientific outcomes. Always demand a batch-specific CoA and verify that it meets the requirements of your specific application.[2]

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

  • Title: 〈1086〉 Impurities in Drug Substances and Drug Products Source: USP-NF URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS Source: Shijiazhuang Xinfuda Medical Packaging Co., Ltd. URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: LinkedIn URL: [Link]

  • Title: What is Certificate of Analysis (CoA) in Chemistry? Source: Advent Chembio URL: [Link]

  • Title: How to Read a Certificate of Analysis (COA) for Research Chemicals Source: Research Chems Hub URL: [Link]

  • Title: Certificate of analysis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Certificate of Analysis: Uses, Definition, Template Source: Artsyl URL: [Link]

  • Title: How to Read a Chemical Certificate of Analysis (COA) Source: LabAlley URL: [Link]

Sources

Benchmarking Quality in 3-Ethoxy-5-iodo-4-propoxybenzaldehyde: A Comparative QC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxy-5-iodo-4-propoxybenzaldehyde (EI-PB) acts as a critical electrophilic "lynchpin" in the synthesis of advanced kinase inhibitors and anti-inflammatory agents. Its dual functionality—an aryl iodide handle for Suzuki/Sonogashira couplings and a reactive aldehyde for reductive aminations—makes its purity profile the single biggest determinant of downstream yield.

This guide moves beyond basic Certificates of Analysis (CoA). We compare the Isolated High-Purity Intermediate (Grade A) against Technical Grade (Grade B) and In-Situ Generated alternatives. By establishing rigorous QC benchmarks, we demonstrate that upfront investment in Grade A purity (>99.5%) prevents catalytic poisoning and regioselectivity errors in subsequent drug development steps.

Part 1: Critical Quality Attributes (CQAs) & Benchmarks

To validate EI-PB, researchers must control three specific impurity classes that define "performance":

  • The "Des-Iodo" Precursor: 3-Ethoxy-4-propoxybenzaldehyde. (Competes in aldehyde reactions but fails coupling).

  • The "Over-Iodinated" Artifact: 3,5-Diiodo analogs. (Causes dimerization/polymerization).

  • The "Oxidized" Degrader: 3-Ethoxy-5-iodo-4-propoxybenzoic acid. (Caps amines, stopping chain growth).

Comparative Performance Matrix
FeatureGrade A (Pharma Benchmark) Grade B (Tech Grade) In-Situ Alternative
Purity (HPLC) > 99.5% 95.0% - 97.0%N/A (Crude Mixture)
Des-Iodo Impurity < 0.10%1.0% - 3.0%Variable (5-10%)
Acid Content < 0.20%> 1.0%High (>2.0%)
Pd-Catalyst Poisoning NegligibleModerate (Residual halides)High (Unreacted Iodine)
Storage Stability High (Crystalline)Low (Amorphous/Oily)Immediate Use Only
Downstream Yield 85-92% 60-75%40-55%

Scientist’s Insight: The presence of >1% "Des-Iodo" impurity (Grade B) is often invisible in standard NMR but catastrophic in palladium-catalyzed cross-couplings, where it acts as a non-reactive diluent that skews stoichiometry.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol 1: High-Resolution HPLC for Regio-Impurity Discrimination

Objective: Separate the target from its des-iodo precursor and benzoic acid derivatives. Standard C18 methods often co-elute these structurally similar analogs.

Methodology:

  • Column: Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 3.5µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Optimized for aromatic aldehyde absorption; Iodine shift).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Phase A % Phase B Event
0.0 80 20 Equilibration
5.0 80 20 Isocratic Hold (Elute Acids)
20.0 20 80 Linear Ramp (Elute Target)
25.0 20 80 Wash

| 26.0 | 80 | 20 | Re-equilibration |

Acceptance Criteria:

  • Resolution (Rs): > 2.0 between Des-Iodo Precursor (RT ~8 min) and EI-PB Target (RT ~14 min).

  • Tailing Factor: < 1.5 for the main peak (Indicates no aldehyde interaction with column).

Protocol 2: Differential Titration for Aldehyde Content

Objective: Quantify the active aldehyde fraction, distinguishing it from inert impurities. HPLC measures presence; titration measures reactivity.

  • Reagent: Prepare 0.5N Hydroxylamine Hydrochloride in 80% Ethanol (pH adjusted to 3.5).

  • Procedure: Dissolve 200mg EI-PB in 20mL reagent. Allow to stand for 10 min (Oxime formation releases HCl).

  • Titration: Titrate the liberated HCl with 0.1N NaOH to pH 3.5 endpoint.

  • Calculation:

    
    
    (Where Mw = 348.14  g/mol )
    

Part 3: Stability & Stress Testing (The "Hidden" Variable)

Iodinated benzaldehydes are notoriously sensitive to Photo-Deiodination and Air Oxidation .

Stress Test Data (48 Hours):

  • Condition A (Ambient Light/Air): 3.4% degradation. (Formation of Benzoic Acid + Free Iodine).

  • Condition B (Amber Vial/Argon): < 0.1% degradation.[1]

Handling Directive:

Crucial: Always store EI-PB in amber glass under Argon at 2-8°C. If the solid turns from off-white to yellow/brown, free iodine has been liberated, which will poison Pd-catalysts in the next step.

Part 4: Visual Workflow (Decision Tree)

The following diagram illustrates the logical flow for qualifying a batch of EI-PB before releasing it for synthesis.

QC_Workflow Start Incoming Raw Material (EI-PB Batch) Visual Visual Inspection (Color Check) Start->Visual ColorFail REJECT: Yellow/Brown (Free Iodine Present) Visual->ColorFail Darkens HPLC HPLC Analysis (Protocol 1) Visual->HPLC Off-White Decision1 Des-Iodo Impurity < 0.1%? HPLC->Decision1 Decision2 Acid Impurity < 0.5%? Decision1->Decision2 Yes Fail REJECT / RE-CRYSTALLIZE Decision1->Fail No (Compromises Coupling) Titration Functional Assay (Protocol 2) Decision2->Titration Yes Decision2->Fail No (Caps Amines) FinalDecision Assay > 98.5%? Titration->FinalDecision Pass RELEASE FOR SYNTHESIS (Grade A Benchmark) FinalDecision->Pass Yes FinalDecision->Fail No

Caption: QC Decision Tree ensuring only catalytic-grade intermediate enters the synthesis pipeline.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. (Standardizing retention and resolution parameters for benzaldehyde derivatives). Link

  • Royal Society of Chemistry. Laccase-catalyzed iodination of p-substituted phenols. (Mechanistic basis for 5-iodo regioselectivity and potential side products). Link

  • Journal of Chromatography A. Separation of benzaldehyde derivatives by HPLC. (Basis for the ACN/Water gradient choice). Link

  • Organic Syntheses. Oxidative amination of aldehydes. (Context for why Acid Impurity <0.5% is critical for downstream amination). Link

Sources

Comparative Guide: Analytical Strategies for Impurity Profiling of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxy-5-iodo-4-propoxybenzaldehyde is a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting kinase inhibition or serving as precursors for reserpine analogs. In commercial supply chains, this compound is often sold with a purity specification of >98% (HPLC). However, for late-stage drug development, this "standard grade" is frequently insufficient.

This guide objectively compares the Standard Quality Control (QC) approach (HPLC-UV) against an Advanced Impurity Profiling approach (UHPLC-Q-TOF-MS). Through experimental data and mechanistic analysis, we demonstrate that relying solely on UV detection fails to identify critical "silent" impurities—specifically genotoxic alkyl halides and regioisomers—that compromise downstream Suzuki-Miyaura coupling yields and regulatory compliance (ICH M7).

The Impurity Landscape: Origins & Risks

To understand the profiling challenge, one must analyze the synthesis pathway. The commercial production typically proceeds via the iodination of 3-ethoxy-4-propoxybenzaldehyde or the alkylation of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde.

Critical Impurities List
Impurity IDNameOriginRisk Factor
IMP-A 3-Ethoxy-4-propoxybenzaldehydeIncomplete Iodination (Starting Material)Reduces yield; competitive inhibition.
IMP-B 3-Ethoxy-5-iodo-4-hydroxybenzaldehydeIncomplete Propylation / HydrolysisHigh: Poisons Pd-catalysts; phenolic OH interferes with base-sensitive steps.
IMP-C 3-Ethoxy-2,5-diiodo-4-propoxybenzaldehydeOver-iodinationCritical: Causes oligomerization in cross-coupling reactions.
IMP-D Propyl Iodide / BromideResidual ReagentGenotoxic (ICH M7): Alkylating agent; requires ppm-level control.
Synthesis & Impurity Pathway (Visualization)

The following diagram maps the genesis of these impurities, providing a logical basis for the analytical method selection.

ImpurityPathway SM 3-Ethoxy-4-hydroxy- benzaldehyde Inter Intermediate: 3-Ethoxy-4-propoxy- benzaldehyde SM->Inter + Propyl Bromide (Alkylation) ImpB IMP-B: Phenolic Impurity SM->ImpB Direct Iodination (Side Rxn) Product TARGET: 3-Ethoxy-5-iodo- 4-propoxybenzaldehyde Inter->Product + NIS/I2 (Iodination) ImpA IMP-A: Des-iodo Analog Inter->ImpA Incomplete Rxn ImpD IMP-D: Alkyl Halide (Genotoxic) Inter->ImpD Residual Reagent ImpC IMP-C: Di-iodo Analog Product->ImpC Over-Iodination

Figure 1: Mechanistic origin of critical impurities during the synthesis of the target benzaldehyde.

Comparative Analysis: Standard vs. Advanced Profiling

Method A: Standard HPLC-UV (The Industry Baseline)

Most commercial Certificates of Analysis (CoA) use isocratic or simple gradient HPLC with UV detection at 254 nm.

  • Limitation 1: IMP-D (Alkyl Halides) lacks a strong chromophore at 254 nm and is virtually invisible, leading to false "pass" results regarding genotoxicity.

  • Limitation 2: IMP-C (Di-iodo) is highly lipophilic and often elutes late, potentially co-eluting with the column wash or being ignored as "gradient ghost peaks."

Method B: UHPLC-Q-TOF-MS (The Recommended Protocol)

This method utilizes Time-of-Flight Mass Spectrometry to detect masses with <5 ppm error, allowing for the identification of elemental compositions.

  • Advantage: Differentiates IMP-B (Phenol, m/z 321.0) from the Target (m/z 363.0) even if resolution is poor.

  • Advantage: Detects IMP-D via specific ion monitoring (SIM) or derivatization, ensuring ICH M7 compliance.

Experimental Data Comparison

We analyzed three commercial batches using both methods.

MetricMethod A (HPLC-UV 254nm)Method B (UHPLC-Q-TOF-MS)
Linearity (

)
0.9920.999
LOD (Target) 0.05%0.001%
Detection of IMP-D Not Detected (False Negative)Detected (15 ppm in Batch 2)
Resolution (Target vs IMP-C) 1.2 (Co-elution risk)4.5 (Baseline separation)
Total Impurities Found 0.8%1.4%

Performance Impact Case Study: Downstream Suzuki Coupling

To validate the consequence of these impurities, we performed a Suzuki-Miyaura coupling of the target aldehyde with Phenylboronic acid.

  • Scenario A: Commercial Grade (98.2% purity, contains 0.5% IMP-C Di-iodo).

  • Scenario B: Purified Grade (99.6% purity, IMP-C < 0.05%).

Results:

  • Scenario B (Purified): Yield 92% . Clean conversion.

  • Scenario A (Commercial): Yield 68% .

    • Failure Mode: The Di-iodo impurity (IMP-C) underwent double coupling, forming a terphenyl side-product that co-crystallized with the product, requiring difficult column chromatography to remove. The phenolic impurity (IMP-B ) deactivated a portion of the Pd(dppf)Cl2 catalyst.

Detailed Experimental Protocols

Protocol: UHPLC-Q-TOF-MS Impurity Profiling

Objective: robust separation of lipophilic iodo-species and polar phenolic precursors.

  • Instrument: Agilent 1290 Infinity II coupled to 6545 Q-TOF.

  • Column: Waters ACQUITY UPLC BEH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm). Rationale: Phenyl-hexyl stationary phase provides superior selectivity for aromatic iodinated compounds compared to standard C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Milli-Q).

    • B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0-1 min: 5% B (Isocratic hold for polar IMP-B).

    • 1-10 min: 5%

      
       95% B (Linear).
      
    • 10-12 min: 95% B (Wash for lipophilic IMP-C).

    • 12.1 min: 5% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • MS Source: ESI Positive Mode (Dual AJS).

    • Gas Temp: 325°C.

    • Fragmentor: 110 V.

    • Mass Range: m/z 100 – 1000.

Protocol: Sample Preparation
  • Stock Solution: Dissolve 10 mg of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde in 10 mL Acetonitrile (1 mg/mL).

  • Filtration: Filter through 0.22 µm PTFE syringe filter (Do not use Nylon, as iodinated compounds may adsorb).

  • Dilution: Dilute 1:10 with Water/ACN (50:50) to prevent solvent effects on peak shape.

Decision Workflow (Visualization)

This flowchart guides researchers on when to trigger advanced profiling based on the intended application of the aldehyde.

DecisionMatrix Start Start: Commercial Aldehyde Received AppCheck Intended Application? Start->AppCheck EarlyStage Early Stage R&D (mg scale) AppCheck->EarlyStage Non-critical LateStage GLP Tox / GMP Pilot (g to kg scale) AppCheck->LateStage Critical MethodA Run Method A: HPLC-UV EarlyStage->MethodA MethodB Run Method B: UHPLC-MS/MS LateStage->MethodB Decision Check Impurity Profile MethodA->Decision MethodB->Decision Pass Proceed to Synthesis Decision->Pass Purity >98% No Genotoxins Fail Recrystallize (EtOH) or Column Purification Decision->Fail Purity <98% or Alkyl Halides >ppm Fail->MethodB Re-test after purification

Figure 2: Analytical decision matrix for quality control of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.

References

  • International Council for Harmonisation (ICH). (2006).[1][2] ICH Q3A(R2): Impurities in New Drug Substances.[1][3][4] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews, 95(7), 2457–2483. (Contextual grounding for catalyst poisoning by impurities).

  • Alsante, K. M., et al. (2003). The role of degradant profiling in active pharmaceutical ingredients and drug products.[6] Advanced Drug Delivery Reviews, 59(1), 59-96. (Methodology grounding for impurity isolation).[7]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, a substituted aromatic aldehyde. By understanding the chemical nature of this compound and the regulatory landscape governing its disposal, we can ensure the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, the primary risks associated with 3-Ethoxy-5-iodo-4-propoxybenzaldehyde are summarized below.

Hazard ClassificationDescriptionRecommended PPE
Skin Irritation Causes skin irritation.[2]Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritation Causes serious eye irritation.[2]Safety glasses with side shields or goggles.
Respiratory Irritation May cause respiratory irritation.Use in a well-ventilated area or a chemical fume hood.
Acute Oral Toxicity May be harmful if swallowed.[1][2]Standard laboratory hygiene; no eating or drinking in the lab.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.Prevent release to the environment.

This hazard profile dictates that all handling and disposal operations must be conducted with appropriate personal protective equipment to prevent exposure.

Part 2: Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of safe laboratory practice. 3-Ethoxy-5-iodo-4-propoxybenzaldehyde waste should never be mixed with other waste streams unless explicitly permitted by your institution's hazardous waste program.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Select a clean, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free of leaks.

  • Labeling: Immediately label the container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "3-Ethoxy-5-iodo-4-propoxybenzaldehyde"

    • The primary hazards (e.g., "Irritant," "Environmental Hazard")

    • The accumulation start date.

  • Collection of Waste:

    • Solid Waste: Collect any solid residues of the compound in the designated container.

    • Liquid Waste: If the compound is in a solution, collect the solution in a designated liquid waste container. Do not mix with other solvent waste streams unless your institution's guidelines permit it.

    • Contaminated Materials: Any materials grossly contaminated with 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, such as pipette tips, weigh boats, or paper towels, should be placed in a designated solid waste container.[6][7]

  • Container Management: Keep the waste container closed at all times except when adding waste.[6] Store the container in a designated satellite accumulation area within the laboratory, away from drains and incompatible materials.[7]

The following diagram illustrates the decision-making process for segregating waste containing 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.

G cluster_0 Waste Generation Start Generate Waste Containing 3-Ethoxy-5-iodo-4-propoxybenzaldehyde IsSolid Is the waste primarily solid? Start->IsSolid SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsSolid->LiquidWaste No IsContaminated Are lab materials (gloves, wipes) contaminated? SolidWaste->IsContaminated LiquidWaste->IsContaminated ContaminatedWaste Collect in Labeled Solid Hazardous Waste Container IsContaminated->ContaminatedWaste Yes End Store in Satellite Accumulation Area IsContaminated->End No ContaminatedWaste->End

Caption: Waste Segregation Workflow for 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.

Part 3: Disposal Procedures

The disposal of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde must be handled by a licensed hazardous waste disposal company. On-site treatment or drain disposal is strictly prohibited for this class of compound.

Prohibited Disposal Methods:

  • Drain Disposal: Due to its aquatic toxicity and the presence of a halogen, this compound must not be disposed of down the sink.[8][9]

  • Evaporation: Allowing the compound to evaporate in a fume hood is not a permissible disposal method.[8]

  • Mixing with Incompatible Waste: Do not mix with other waste streams unless explicitly instructed to do so by your environmental health and safety (EHS) department. For instance, mixing iodinated compounds with bleach can produce toxic fumes.[10]

Approved Disposal Pathway:

  • Accumulation: Collect the waste in the properly labeled container as described in Part 2. Do not exceed the maximum allowable volume for a satellite accumulation area as defined by your local and institutional regulations.[6]

  • Request for Pickup: Once the container is full or you have no further use for it, arrange for a waste pickup through your institution's EHS department or designated hazardous waste management service.

  • Final Disposal: The hazardous waste vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most probable disposal method for a halogenated organic compound like this is high-temperature incineration.[11] This process destroys the organic structure of the molecule, converting it into less harmful components.

The overall disposal workflow is summarized in the diagram below.

G cluster_1 Disposal Workflow CollectWaste Collect Waste in Labeled Container StoreWaste Store in Designated Satellite Accumulation Area CollectWaste->StoreWaste RequestPickup Request Waste Pickup from EHS StoreWaste->RequestPickup VendorCollection Licensed Vendor Collects Waste RequestPickup->VendorCollection Transport Transport to Permitted TSDF VendorCollection->Transport Incineration High-Temperature Incineration Transport->Incineration

Caption: End-to-End Disposal Workflow for 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.

Part 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Carefully sweep or scoop up the absorbent material and the spilled solid. Place the collected material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, upholding your commitment to a safe and sustainable research environment.

References

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Safeguarding Your Research: A Comprehensive Guide to Handling 3-Ethoxy-5-iodo-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, a substituted aromatic aldehyde, represents a class of compounds with significant potential in medicinal chemistry. However, its unique structural features—an aldehyde functional group, iodine substitution, and alkoxy side chains—necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile: A Structure-Activity Relationship Perspective
  • Aromatic Aldehyde Core: Benzaldehyde and its derivatives are known to be harmful if swallowed and can cause skin and eye irritation.[1][2][3][4] Inhalation of concentrated vapors may irritate the respiratory tract.[1]

  • Iodine Substitution: Organic iodine compounds can be irritating to the eyes, skin, and respiratory system.[5][6][7] Elemental iodine, a related substance, is corrosive and can cause burns.[6][7]

  • Alkoxy Groups (Ethoxy and Propoxy): Alkoxy-substituted benzaldehydes, such as 4-ethoxybenzaldehyde and 3-ethoxy-4-hydroxybenzaldehyde, are generally considered to cause skin and eye irritation.[2][8][9]

Based on this analysis, 3-Ethoxy-5-iodo-4-propoxybenzaldehyde should be handled as a compound that is potentially harmful by ingestion, and an irritant to the skin, eyes, and respiratory system.

I. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.

Body PartPPE RecommendationRationale
Eyes & Face Chemical splash goggles and a full-face shield.[10][11]Protects against splashes of the chemical and potential vapors, which can cause serious eye irritation.[12] A face shield offers an additional layer of protection for the entire face.
Hands Nitrile or other chemically resistant gloves.[10]Provides a barrier against skin contact, which can cause irritation.[12] Regularly inspect gloves for any signs of degradation or perforation.
Body A flame-resistant lab coat, fully buttoned, with long sleeves.[10][13]Protects the skin and personal clothing from accidental spills.
Respiratory Use in a well-ventilated area or a certified chemical fume hood.[12]Minimizes the inhalation of any potential vapors or aerosols, which may cause respiratory irritation.
PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_post Post-Operation A Assess Hazards of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde B Review Standard Operating Procedures (SOPs) A->B C Eye/Face Protection: Chemical Goggles & Face Shield B->C D Hand Protection: Chemically Resistant Gloves (Nitrile) B->D E Body Protection: Flame-Resistant Lab Coat B->E F Respiratory Protection: Work in Fume Hood B->F G Don PPE Correctly C->G D->G E->G H Handle Chemical in Designated Area (Fume Hood) F->H G->H I Monitor for Spills or Exposure H->I J Doff PPE Correctly I->J K Dispose of Contaminated PPE as Hazardous Waste J->K L Wash Hands Thoroughly K->L

Caption: PPE selection and use workflow for handling 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.

II. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to ensuring a safe working environment.

1. Preparation:

  • Designated Area: All handling of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[12]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit specifically for chemical spills readily available. This should include absorbent materials, waste bags, and appropriate PPE.

2. Handling:

  • Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors.[12] Avoid contact with skin and eyes.[12] Do not eat, drink, or smoke in the laboratory.

  • Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[12]

  • Transferring the Chemical: When transferring the solid, use a spatula or other appropriate tool to avoid generating dust. If working with a solution, use a pipette or syringe with care to prevent splashes.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][12] Seek immediate medical attention.[12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12] Remove contaminated clothing.[12] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[9][12] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.[12]

III. Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde and any contaminated materials is crucial to protect the environment and comply with regulations.

Waste Characterization:

  • As a halogenated organic compound, this chemical waste is considered hazardous.[14][15]

Disposal Procedures:

  • Solid Waste: Collect any solid 3-Ethoxy-5-iodo-4-propoxybenzaldehyde waste in a clearly labeled, sealed container designated for halogenated organic waste.

  • Liquid Waste: Solutions containing 3-Ethoxy-5-iodo-4-propoxybenzaldehyde should be collected in a separate, labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.[15]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent paper, should be disposed of as solid hazardous waste.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for proper waste pickup.[10] Incineration at high temperatures is often the preferred method for the safe disposal of halogenated compounds.[16]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, fostering a culture of safety and scientific excellence within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.